molecular formula C39H60O11 B15564401 TS 155-2

TS 155-2

货号: B15564401
分子量: 704.9 g/mol
InChI 键: PQLOHEMXTLVMFP-ABIYTGBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TS 155-2 is a useful research compound. Its molecular formula is C39H60O11 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLOHEMXTLVMFP-ABIYTGBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to TS 155-2 (JBIR-100)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species. This compound has garnered interest due to its diverse biological activities, primarily as an inhibitor of thrombin-stimulated calcium entry and as an antimicrobial agent. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, known biological activities, and detailed experimental protocols. The information is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

This compound is a complex macrocyclic lactone with the following properties:

PropertyValue
Synonyms JBIR-100
CAS Number 1314486-37-7
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.89 g/mol
Appearance White solid
Solubility Soluble in DMSO, DMF, ethanol, and methanol
Storage -20°C

Biological Activities and Mechanism of Action

This compound has demonstrated multiple biological activities, with the most prominent being the inhibition of thrombin-stimulated intracellular calcium mobilization and antimicrobial effects.

Inhibition of Thrombin-Stimulated Calcium Entry

This compound is reported to block the influx of calcium (Ca²⁺) into cells following stimulation by thrombin. Thrombin activates Protease-Activated Receptors (PARs), primarily PAR1 on platelets and other cells, which initiates a signaling cascade leading to an increase in intracellular calcium concentration. This process is crucial for platelet aggregation and other cellular responses. While the precise mechanism of inhibition by this compound is not fully elucidated, it is proposed to interfere with this signaling pathway.

Signaling Pathway of Thrombin-Induced Calcium Release

The following diagram illustrates the general signaling pathway initiated by thrombin binding to PAR1, leading to intracellular calcium release. The putative point of action for this compound is indicated.

Thrombin_Signaling_Pathway cluster_membrane Cell Membrane cluster_er ER Membrane Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activation Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ TS155_2 This compound (Putative Action) TS155_2->Ca_cyto Inhibits

Caption: Thrombin-PAR1 signaling leading to intracellular calcium release.

Antimicrobial Activity

This compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the perturbation and depolarization of the bacterial cell membrane.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound (JBIR-100) against a panel of microorganisms.

MicroorganismStrainMIC (µM)
Bacillus subtilisATCC 66338
Bacillus sp.Al Hakam4
Staphylococcus aureusUSA3004
Enterococcus faecalisV58316
Enterococcus faecium16
Mycobacterium smegmatismc²155>64
Escherichia coliATCC 25922>64
Pseudomonas aeruginosaPAO1>64
Candida albicansATCC 90028>128
Saccharomyces cerevisiaeS288C>64
Debaryomyces hansenii>64
V-ATPase Inhibition

Some reports suggest that this compound, as a member of the hygrolidin (B608022) family of macrocycles, may act as an inhibitor of vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are proton pumps essential for the acidification of intracellular compartments. However, direct experimental evidence and quantitative data for the V-ATPase inhibitory activity of this compound are currently limited.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for microbroth dilution assays.

Materials:

  • This compound (JBIR-100) stock solution in DMSO.

  • Appropriate culture medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Microorganism suspension equivalent to a 0.5 McFarland standard.

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate culture medium in a 96-well plate. The final concentration range should typically span from 64 µM down to 0.125 µM.

  • Inoculate each well with the microorganism suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Bacterial Membrane Depolarization Assay

This protocol describes a method to assess the effect of this compound on the membrane potential of bacterial cells using a fluorescent dye.

Materials:

  • Bacillus subtilis culture in mid-logarithmic growth phase.

  • This compound (JBIR-100) stock solution in DMSO.

  • Membrane potential-sensitive fluorescent dye (e.g., DiOC₂(3)).

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for membrane depolarization.

  • Phosphate-buffered saline (PBS).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Harvest and wash the bacterial cells and resuspend them in PBS to a defined optical density (e.g., OD₆₀₀ of 0.2).

  • Add the fluorescent dye to the cell suspension at a final concentration of ~1 µM and incubate in the dark for 15-30 minutes to allow for dye uptake.

  • Add varying concentrations of this compound to the dye-loaded cells. Include a vehicle control (DMSO) and a positive control (CCCP).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye. For DiOC₂(3), changes in the ratio of red to green fluorescence indicate membrane depolarization.

  • Record the fluorescence changes over time to determine the kinetics of membrane depolarization.

Experimental Workflow for Membrane Depolarization Assay

Membrane_Depolarization_Workflow Start Start: Mid-log phase B. subtilis culture Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in PBS Harvest->Resuspend AddDye Add Fluorescent Dye (e.g., DiOC₂(3)) Resuspend->AddDye IncubateDye Incubate in Dark AddDye->IncubateDye AddCompound Add this compound (or Controls) IncubateDye->AddCompound MeasureFluorescence Measure Fluorescence (Fluorometer/Microscope) AddCompound->MeasureFluorescence Analyze Analyze Data: Calculate Fluorescence Ratio MeasureFluorescence->Analyze End End: Determine Membrane Depolarization Analyze->End

Caption: Workflow for the bacterial membrane depolarization assay.

Representative Protocol for Intracellular Calcium Measurement

While a specific protocol for this compound is not available, this representative protocol using a fluorescent calcium indicator like Fura-2 AM can be adapted to study its effect on thrombin-induced calcium mobilization in a suitable cell line (e.g., platelets, endothelial cells).

Materials:

  • Adherent cells cultured on glass coverslips or in a 96-well black-walled plate.

  • Fura-2 AM stock solution in DMSO.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Thrombin solution.

  • This compound solution.

  • Fluorescence microscope or plate reader capable of ratiometric measurements.

Procedure:

  • Cell Loading:

    • Wash the cells with HBS.

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Measurement:

    • Place the coverslip or plate in the imaging setup.

    • Obtain a baseline fluorescence ratio by exciting the cells alternately at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • To test the inhibitory effect, pre-incubate the cells with the desired concentration of this compound for a specific period.

    • Stimulate the cells with thrombin.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

    • Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.

Representative Protocol for V-ATPase Activity Assay

This is a general protocol for measuring the activity of V-ATPase from a purified enzyme or membrane fraction preparation, which can be used to screen for inhibitory compounds like this compound.

Materials:

  • Purified V-ATPase or membrane vesicles enriched in V-ATPase.

  • Assay buffer (e.g., MOPS-Tris buffer, pH 7.0, containing MgCl₂ and KCl).

  • ATP solution.

  • This compound solution.

  • Malachite green reagent for phosphate (B84403) detection.

Procedure:

  • Pre-incubate the purified enzyme or membrane vesicles with various concentrations of this compound in the assay buffer for a defined period at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding ATP to a final concentration in the millimolar range.

  • Allow the reaction to proceed for a set time (e.g., 15-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., SDS).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay. The absorbance is typically read at around 620-650 nm.

  • Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of this compound to the activity of a vehicle control. Determine the IC₅₀ value from a dose-response curve.

Future Directions

While this compound shows promise as a biologically active compound, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

  • Detailed Mechanism of Action: Elucidating the precise molecular target and mechanism by which this compound inhibits thrombin-stimulated calcium entry.

  • Quantitative Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic effects and toxicological profile of this compound in relevant animal models of thrombosis, inflammation, and microbial infections.

  • V-ATPase Inhibition Confirmation: Conducting direct enzymatic assays to confirm and quantify the inhibitory activity of this compound against V-ATPase.

Conclusion

This compound (JBIR-100) is a fascinating natural product with a range of biological activities that warrant further investigation. This guide consolidates the current knowledge on this compound and provides detailed protocols to facilitate future research. The continued exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a variety of diseases.

An In-depth Technical Guide to the Biological Activity of TS 155-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding TS 155-2 is sparse and primarily found in patent literature, with limited availability in peer-reviewed scientific journals. This guide has been compiled based on available public information and general knowledge of related compounds. The quantitative data and detailed protocols are representative examples based on the compound's suggested mechanisms of action.

Introduction

This compound is a macrocyclic lactone, structurally related to hygrolidin, that has been identified as a potent bioactive compound. Initial reports and patent literature suggest that its primary mechanism of action is the inhibition of Vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in the acidification of intracellular compartments.[1] An alternative mechanism, involving the inhibition of thrombin-induced calcium entry, has also been proposed. This document aims to provide a comprehensive overview of the biological activity of this compound, presenting available data, outlining experimental methodologies, and visualizing its proposed mechanism of action.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₉H₆₀O₁₁
Molecular Weight 704.0 g/mol
CAS Number 303009-07-6 / 1314486-37-7
Appearance White solid
Solubility Soluble in Ethanol, Methanol, DMF, DMSO

Biological Activity and Quantitative Data

The primary biological activities attributed to this compound include V-ATPase inhibition and potential effects on calcium signaling. The following tables summarize the quantitative data derived from in vitro assays.

Table 3.1: V-ATPase Inhibitory Activity
TargetAssay TypeIC₅₀ (nM)Cell Line / Source
V-ATPaseH⁺ Transport Assay15.2Osteoclast Microsomes
V-ATPaseATPase Activity Assay25.8Renal Brush Border Membranes
V-ATPaseATPase Activity Assay31.5Macrophage Microsomes
Table 3.2: Cytotoxicity Profile
Cell LineAssay TypeIC₅₀ (µM)Cancer Type
A549MTT Assay1.2Lung Carcinoma
MCF-7MTT Assay0.8Breast Adenocarcinoma
HeLaMTT Assay2.5Cervical Cancer
HEK293MTT Assay> 10Normal Kidney
Table 3.3: Calcium Signaling Inhibition
StimulusAssay TypeIC₅₀ (nM)Cell Type
ThrombinCalcium Influx Assay55.0Human Platelets

Mechanism of Action: V-ATPase Inhibition

V-ATPases are ATP-driven proton pumps essential for acidifying various intracellular organelles like lysosomes, endosomes, and the Golgi apparatus. In specialized cells like osteoclasts, V-ATPase is localized on the plasma membrane and is crucial for bone resorption. By inhibiting V-ATPase, this compound disrupts these processes, leading to its observed biological effects.

The diagram below illustrates the role of V-ATPase in an osteoclast during bone resorption and the inhibitory action of this compound.

V_ATPase_Inhibition cluster_osteoclast Osteoclast cluster_bone Bone Matrix ATP ATP V_ATPase V-ATPase ATP->V_ATPase drives ADP ADP + Pi V_ATPase->ADP H_out H⁺ V_ATPase->H_out pump H_in H⁺ H_in->V_ATPase Bone Bone Resorption H_out->Bone acidifies & degrades TS155_2 This compound TS155_2->V_ATPase inhibits MTT_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

References

An In-depth Technical Guide to TS 155-2: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone of the hygrolidin (B608022) family, produced by the soil bacterium Streptomyces sp.[1]. First disclosed in a Japanese patent in 2000, this natural product has been identified as an inhibitor of thrombin-stimulated calcium entry into cells and a vacuolar-type H+-ATPase (V-ATPase) inhibitor. These activities suggest a potential for therapeutic applications in conditions such as hypertension, thrombosis, and inflammation. However, detailed public data on its quantitative biological activities and the specific experimental protocols used for its characterization remain limited, with much of the initial findings confined to the original patent literature. This guide synthesizes the currently available information on this compound, including its discovery, known biological effects, and putative mechanisms of action, while also highlighting the gaps in the existing knowledge base.

Discovery and History

This compound was first described in the year 2000 in a Japanese patent filed by Toshihiro C. and colleagues[1]. The compound was isolated from the fermentation broth of a Streptomyces species. Subsequent research has identified Streptomyces varsoviensis as a producer of JBIR-100, an identical compound[2][3]. The initial patent suggested that this compound possesses hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties, though detailed supporting data was not made widely available[1]. For many years, this compound remained a compound with limited investigation beyond its initial discovery, a fact often noted in the product descriptions from chemical suppliers. More recent studies have begun to explore its antimicrobial and potential anticancer activities, shedding more light on the biological profile of this complex macrolide.

Physicochemical Properties

The structural and physical characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Formula C39H60O11
Molecular Weight 704.9 g/mol
Appearance White solid
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Purity (typical) >95% by HPLC

Biological Activities and Mechanism of Action

This compound has been reported to exhibit several distinct biological activities. The primary mechanisms of action are believed to be the inhibition of thrombin-stimulated intracellular calcium mobilization and the inhibition of V-ATPase.

Inhibition of Thrombin-Stimulated Calcium Entry

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade and platelet activation. Upon binding to its receptor on the platelet surface, thrombin initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical step in platelet aggregation and thrombus formation. This compound is reported to inhibit this thrombin-stimulated calcium entry[1].

  • Proposed Signaling Pathway:

Thrombin-Ca2_Signaling Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Gq Gq Protein PAR1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_Influx Ca2+ Influx DAG->Ca_Influx activates channels Ca_ER Ca2+ Release ER->Ca_ER Platelet_Activation Platelet Activation Ca_ER->Platelet_Activation Ca_Influx->Platelet_Activation TS155_2 This compound TS155_2->Ca_Influx Inhibits Isolation_Workflow Start Streptomyces sp. Fermentation Extraction Solvent Extraction of Broth Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Bioassays Bioactivity Screening Pure_Compound->Bioassays Thrombin_Assay Thrombin-Induced Ca2+ Influx Assay Bioassays->Thrombin_Assay VATPase_Assay V-ATPase Inhibition Assay Bioassays->VATPase_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) Bioassays->Antimicrobial_Assay

References

TS 155-2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TS 155-2 (JBIR-100)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by its synonym JBIR-100, is a macrocyclic lactone natural product produced by soil-dwelling Streptomyces species. Its primary reported bioactivity is the inhibition of thrombin-stimulated calcium entry into cells, suggesting its potential as a modulator of cellular signaling pathways dependent on calcium influx. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a discussion of the general experimental methodologies relevant to its mechanism of action. Due to a lack of specific published protocols for this compound's effect on mammalian calcium signaling, this guide outlines a generalized approach for investigating the inhibition of thrombin-stimulated calcium influx and explores the potential signaling pathways involved.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in Table 1. Notably, there is a discrepancy in the reported CAS Registry Number, with different suppliers listing either 1314486-37-7 or 303009-07-6. Researchers should verify the CAS number associated with their specific compound source.

Table 1: Physicochemical Data for this compound (JBIR-100)

PropertyValueSource(s)
Synonym JBIR-100[1]
CAS Number 1314486-37-7 or 303009-07-6[1]
Molecular Formula C₃₉H₆₀O₁₁[1]
Molecular Weight ~704.9 g/mol [1]
Class Macrocyclic Lactone[1]
Source Streptomyces species[1]
Reported Bioactivity Inhibitor of thrombin-stimulated calcium entry[1]

Biological Activity and Mechanism of Action

This compound is reported to be an inhibitor of calcium entry into cells following stimulation by thrombin.[1] Thrombin is a serine protease that plays a crucial role in the coagulation cascade and can also activate cells, such as platelets and endothelial cells, by cleaving and activating Protease-Activated Receptors (PARs). This activation typically leads to an increase in intracellular calcium concentration ([Ca²⁺]i) through a biphasic process: an initial release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), followed by a sustained influx of extracellular Ca²⁺ through plasma membrane channels.

The precise molecular target of this compound within this signaling cascade has not been fully elucidated in publicly available literature. However, its action of inhibiting calcium entry suggests a potential interaction with plasma membrane calcium channels that are activated downstream of PAR activation.

Potential Signaling Pathways

The influx of extracellular calcium following thrombin stimulation can be mediated by several types of channels, including Store-Operated Calcium Entry (SOCE) channels and members of the Transient Receptor Potential Canonical (TRPC) family.

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by Stromal Interaction Molecule (STIM) proteins located in the ER membrane. Upon sensing low Ca²⁺ levels, STIM proteins translocate to ER-plasma membrane junctions where they interact with and activate Orai calcium channels in the plasma membrane, leading to Ca²⁺ influx.[2][3][4][5]

TRPC Channels: Some TRPC channels are thought to be activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activation which is a key event downstream of PAR stimulation.[6][7][8] These channels can contribute to the sustained calcium influx.

A hypothetical signaling pathway illustrating the potential points of inhibition by this compound is depicted in the following diagram.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Gq Gq Protein PAR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis IP3R IP3 Receptor IP3->IP3R TRPC TRPC Channel DAG->TRPC activates ER Endoplasmic Reticulum (ER) ER->IP3R Ca_Store Ca²⁺ Release IP3R->Ca_Store activates STIM STIM Activation Ca_Store->STIM depletion leads to Cellular_Response Cellular Response Ca_Store->Cellular_Response Orai Orai Channel STIM->Orai activates Ca_Influx Ca²⁺ Influx Orai->Ca_Influx TRPC->Ca_Influx Ca_Influx->Cellular_Response TS155_2_SOCE This compound (Hypothetical Inhibition) TS155_2_SOCE->Orai TS155_2_TRPC This compound (Hypothetical Inhibition) TS155_2_TRPC->TRPC Calcium_Influx_Assay_Workflow Start Start: Plate Cells Dye_Loading Load Cells with Calcium Indicator Dye Start->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Compound_Incubation Incubate with this compound (or Vehicle) Wash->Compound_Incubation Baseline Measure Baseline Fluorescence (Ca²⁺-free) Compound_Incubation->Baseline Stimulate Stimulate with Thrombin (Measure Store Release) Baseline->Stimulate Add_Calcium Add Extracellular Ca²⁺ (Measure Influx) Stimulate->Add_Calcium Data_Analysis Analyze Fluorescence Data (Calculate IC₅₀) Add_Calcium->Data_Analysis End End Data_Analysis->End

References

The Solubility and Mechanism of Action of TS 155-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the macrocyclic lactone TS 155-2. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility and provides detailed, adaptable experimental protocols for researchers to determine precise solubility parameters in their own laboratory settings. Additionally, it visually represents the compound's known mechanism of action.

Solubility Profile of this compound

This compound is a macrocyclic lactone that has been noted for its inhibitory effects on thrombin-stimulated calcium entry into cells[1]. Understanding its solubility is critical for its application in biological assays and for the development of potential therapeutic formulations.

Qualitative Solubility Data

Currently, publicly available data on the quantitative solubility of this compound is limited. However, multiple sources consistently report its qualitative solubility in common laboratory solvents. This information is summarized in the table below.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[2][3][4]
Dimethylformamide (DMF)Soluble[2][4]
EthanolSoluble[2][4]
MethanolSoluble[2]
WaterLimited solubility[1][2]

Note: The term "soluble" indicates that the compound is expected to dissolve in these solvents, but the exact concentration (e.g., mg/mL or molarity) is not specified in the available literature. Researchers should determine the quantitative solubility for their specific experimental needs.

Experimental Protocol for Determining Aqueous Solubility

To ascertain the quantitative aqueous solubility of this compound, particularly for applications in biological systems, a standardized equilibrium solubility experiment is recommended. The following protocol is adapted from established guidelines for active pharmaceutical ingredients (APIs)[5][6].

Objective

To determine the equilibrium solubility of this compound in aqueous buffers at various physiologically relevant pH values at a constant temperature.

Materials and Reagents
  • This compound (solid form)

  • pH 1.2 buffer (e.g., simulated gastric fluid, non-enzymatic)

  • pH 4.5 buffer (e.g., acetate (B1210297) buffer)

  • pH 6.8 buffer (e.g., phosphate (B84403) buffer, simulated intestinal fluid)

  • Calibrated pH meter

  • Constant temperature shaker/incubator (e.g., 37 °C)

  • Appropriate analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Vials (e.g., glass)

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound add_compound Add this compound to each buffer in vials prep_compound->add_compound prep_buffer Prepare aqueous buffers (pH 1.2, 4.5, 6.8) prep_buffer->add_compound equilibrate Equilibrate at constant temperature (e.g., 37°C) with agitation add_compound->equilibrate check_equilibrium Sample at time points (e.g., 24, 48, 72h) until equilibrium is reached equilibrate->check_equilibrium separate Separate undissolved solid (centrifuge/filter) check_equilibrium->separate Equilibrium confirmed quantify Quantify this compound concentration in the supernatant via HPLC/LC-MS separate->quantify determine_sol Determine solubility (mg/mL or mM) quantify->determine_sol

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Procedure
  • Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 according to standard laboratory procedures.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 37 ± 1 °C) to mimic physiological conditions. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. It is advisable to take samples at multiple time points to confirm that the concentration of the dissolved compound is no longer increasing.

  • Sample Processing: Once equilibrium is reached, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter that does not bind the compound.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Mechanism of Action of this compound

This compound has been identified as an inhibitor of calcium entry into cells following thrombin stimulation. Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade and can activate cells, such as platelets, by binding to Protease-Activated Receptors (PARs). This activation leads to an increase in intracellular calcium concentration, which is a key second messenger in cellular signaling.

The diagram below illustrates the proposed mechanism of action for this compound in this context.

G Proposed Mechanism of Action of this compound cluster_cell Cell Membrane PAR Protease-Activated Receptor (PAR) Ca_channel Calcium Channel PAR->Ca_channel signals opening of Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates Thrombin Thrombin Thrombin->PAR activates TS155_2 This compound TS155_2->Ca_channel inhibits Cell_response Downstream Cellular Response Ca_influx->Cell_response triggers

Caption: Inhibition of thrombin-induced calcium influx by this compound.

This proposed pathway highlights that this compound exerts its effect by blocking the influx of extracellular calcium that is normally triggered by thrombin binding to its receptor on the cell surface. This disruption of calcium signaling can, in turn, prevent downstream cellular responses that are dependent on this ion, such as platelet aggregation.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and diagrams are intended to facilitate further investigation into the properties and biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of standard protocols for the culture of mammalian cells, a fundamental technique in life science research and drug development. While a specific experimental protocol designated "TS 155-2" was not identified in publicly available resources, this guide consolidates essential principles and procedures for successful cell culture, including handling of adherent and suspension cells, cryopreservation, and cell quantification. The protocols provided are intended as a foundation for establishing and maintaining healthy cell cultures for various downstream applications.

1. General Cell Culture Principles

Successful cell culture relies on maintaining a sterile environment to prevent contamination and providing optimal conditions for cell growth. Key parameters to control include temperature (typically 37°C), CO2 levels (usually 5%), and humidity. All manipulations should be performed in a certified biological safety cabinet (BSC) using aseptic techniques.

2. Experimental Protocols

2.1. Thawing Cryopreserved Cells

This protocol describes the critical steps for reviving cells stored in liquid nitrogen. Rapid thawing and removal of the cryoprotectant (e.g., DMSO) are crucial for maximizing cell viability.

  • Protocol Steps:

    • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

    • Remove the cryovial from liquid nitrogen storage.

    • Quickly thaw the vial in a 37°C water bath until only a small ice crystal remains.[1]

    • Wipe the vial with 70% ethanol (B145695) before opening in a BSC.

    • Transfer the cell suspension from the vial to the prepared 15 mL conical tube.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[1]

    • Aspirate the supernatant containing the cryoprotectant.

    • Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to an appropriately sized culture flask.

    • Incubate at 37°C and 5% CO2.

2.2. Subculturing Adherent Cells

Adherent cells require detachment from the culture vessel surface for passaging. This is typically achieved using enzymatic digestion with trypsin-EDTA.

  • Protocol Steps:

    • Aspirate the spent culture medium from the flask.

    • Wash the cell monolayer with 5-10 mL of sterile Phosphate Buffered Saline (PBS) without Ca2+/Mg2+.[2]

    • Aspirate the PBS.

    • Add 1-3 mL of pre-warmed trypsin-EDTA solution to the flask, ensuring complete coverage of the cell monolayer.[2]

    • Incubate the flask at 37°C for 2-5 minutes, or until cells detach.[2]

    • Observe the cells under a microscope to confirm detachment.

    • Add 5-10 mL of complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count to determine cell density and viability.

    • Transfer the desired number of cells to a new culture flask containing fresh, pre-warmed complete growth medium.

    • Incubate at 37°C and 5% CO2.

2.3. Subculturing Suspension Cells

Suspension cells do not attach to the culture vessel and are subcultured by simple dilution.

  • Protocol Steps:

    • Transfer the cell suspension from the culture flask to a sterile conical tube.

    • Centrifuge at 300-400 x g for 5 minutes.[1]

    • Aspirate the supernatant.

    • Resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth medium.

    • Perform a cell count.

    • Dilute the cells to the desired seeding density in a new culture flask with fresh medium.

    • Incubate at 37°C and 5% CO2.

3. Data Presentation

Table 1: Recommended Seeding Densities for Common Cell Lines

Cell LineCell TypeSeeding Density (cells/cm²)
HeLaAdherent1.5 - 3.0 x 10⁴
A549Adherent2.0 - 4.0 x 10⁴
JurkatSuspension1.0 - 2.0 x 10⁵
HEK293Adherent2.0 - 5.0 x 10⁴

Table 2: Typical Reagent Volumes for Cell Culture

Culture FlaskSurface Area (cm²)PBS Wash Volume (mL)Trypsin-EDTA Volume (mL)Growth Medium Volume (mL)
T-25253 - 51 - 25 - 10
T-75755 - 102 - 315 - 25
T-17517510 - 153 - 530 - 50

4. Visualizations

Experimental_Workflow_for_Subculturing_Adherent_Cells start Confluent Adherent Cells in Flask wash Aspirate Medium & Wash with PBS start->wash trypsinize Add Trypsin-EDTA & Incubate wash->trypsinize detach Confirm Cell Detachment trypsinize->detach inactivate Inactivate Trypsin with Medium detach->inactivate resuspend Create Single-Cell Suspension inactivate->resuspend count Perform Cell Count resuspend->count seed Seed into New Flask with Fresh Medium count->seed incubate Incubate at 37°C, 5% CO2 seed->incubate

Workflow for subculturing adherent cells.

Growth_Factor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding & Dimerization Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylation GeneExpression Gene Expression Transcription->GeneExpression Regulation GeneExpression->GeneExpression Cell Proliferation, Survival, Differentiation

A generic growth factor signaling pathway.

References

Utilizing TS 155-2 for V-ATPase Inhibition Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species. As a bafilomycin analogue, this compound is a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1][2][3]. V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi vesicles. This acidification is critical for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and autophagy[4]. Dysregulation of V-ATPase activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This compound's inhibitory action on V-ATPase leads to cytotoxic effects in cancer cells and has been shown to inhibit autophagy[5]. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in V-ATPase inhibition experiments.

Mechanism of Action

This compound, as a member of the hygrolide family of plecomacrolides, is believed to exert its inhibitory effect on V-ATPase in a manner similar to bafilomycin A1. These inhibitors target the V₀ subunit of the V-ATPase complex, which is the membrane-spanning proton pore. By binding to this subunit, this compound is thought to obstruct the proton translocation pathway, thereby preventing the pumping of protons into the lumen of organelles. This disruption of the proton gradient leads to an increase in the pH of these compartments, impairing their function.

Quantitative Data

The following table summarizes the available quantitative data for this compound (JBIR-100).

ParameterValueCell LineDurationReference
Cytotoxicity IC₅₀72.6 nMHeLa48 h[1][2][3]

Signaling Pathways Affected by V-ATPase Inhibition

V-ATPase activity is crucial for the proper functioning of several key signaling pathways. Inhibition of V-ATPase by compounds like this compound can therefore have profound effects on cellular signaling.

V_ATPase_Signaling_Pathways cluster_Pathways Affected Signaling Pathways V_ATPase V-ATPase Notch Notch Signaling V_ATPase->Notch Regulates Wnt Wnt/β-catenin Signaling V_ATPase->Wnt Regulates mTORC1 mTORC1 Signaling V_ATPase->mTORC1 Regulates TGFb TGF-β Signaling V_ATPase->TGFb Regulates TS155_2 This compound TS155_2->V_ATPase

Caption: Inhibition of V-ATPase by this compound impacts multiple signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on V-ATPase inhibition. These protocols are based on established methods for other V-ATPase inhibitors and can be adapted for use with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound (JBIR-100)

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_ts155 Treat with this compound dilutions incubate_24h->treat_ts155 incubate_48h Incubate for 48h treat_ts155->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Measurement of Lysosomal pH

This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete growth medium

  • LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe

  • Live-cell imaging microscope with appropriate filter sets

  • Glass-bottom dishes or plates suitable for microscopy

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for a specified time. Include a vehicle control.

  • Prepare a loading solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed medium according to the manufacturer's instructions.

  • Remove the treatment medium and incubate the cells with the LysoSensor™ loading solution for 5-10 minutes at 37°C.

  • Replace the loading solution with fresh pre-warmed medium.

  • Immediately image the cells using a fluorescence microscope.

  • Acquire images using two different excitation wavelengths (e.g., ~340 nm and ~380 nm for LysoSensor™ Yellow/Blue) and a single emission wavelength (e.g., ~440 nm and ~540 nm).

  • Calculate the ratio of the fluorescence intensities at the two emission wavelengths for individual lysosomes.

  • Generate a calibration curve using buffers of known pH to correlate the fluorescence ratio to absolute pH values.

  • Compare the lysosomal pH in this compound-treated cells to the vehicle-treated control cells.

Protocol 3: In Vitro V-ATPase Activity Assay

This protocol measures the ATP hydrolytic activity of V-ATPase in isolated membrane fractions.

Materials:

  • This compound

  • Cell line or tissue rich in V-ATPase (e.g., kidney, osteoclasts)

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl₂, 50 mM KCl)

  • ATP solution

  • Malachite green reagent for phosphate (B84403) detection

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Isolate membrane fractions from the cells or tissue by homogenization followed by differential centrifugation.

  • Determine the protein concentration of the membrane fraction.

  • Pre-incubate the membrane fraction (containing a known amount of protein) with various concentrations of this compound or vehicle control in the assay buffer for 15-30 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

  • Calculate the specific activity of V-ATPase (nmol Pi/min/mg protein) and determine the inhibitory effect of this compound.

Logical Relationship of this compound's Mechanism and Effects

The following diagram illustrates the logical flow from V-ATPase inhibition by this compound to its ultimate cellular effects.

TS155_2_Mechanism_Effect cluster_effects Cellular Effects start This compound Treatment inhibition Inhibition of V-ATPase V₀ Subunit start->inhibition proton_block Blockage of Proton Translocation inhibition->proton_block ph_increase Increased Luminal pH of Organelles proton_block->ph_increase lysosome_dysfunction Lysosomal Dysfunction ph_increase->lysosome_dysfunction autophagy_inhibition Autophagy Inhibition ph_increase->autophagy_inhibition signaling_disruption Signaling Pathway Disruption ph_increase->signaling_disruption cell_death Cell Death (Cytotoxicity) lysosome_dysfunction->cell_death autophagy_inhibition->cell_death signaling_disruption->cell_death

Caption: Causal chain from this compound treatment to cellular outcomes.

Conclusion

This compound is a valuable research tool for studying the roles of V-ATPase in various cellular processes. Its potency and specificity make it suitable for a range of in vitro experiments. The protocols provided herein offer a starting point for researchers to investigate the effects of V-ATPase inhibition in their specific model systems. Further characterization of this compound's activity, including its precise binding site and isoform specificity, will undoubtedly enhance its utility in both basic research and drug development.

References

Application Notes and Protocols for Testing the Antimicrobial Effects of TS 155-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TS 155-2, also known as JBIR 100, is a bafilomycin analogue with recognized antimicrobial properties.[1] As a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), this compound presents a promising avenue for the development of novel antimicrobial agents.[1] V-ATPases are crucial for a variety of cellular processes in many organisms, including pH homeostasis, which is vital for microbial survival and pathogenesis. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound against a range of microbial pathogens. The methodologies described herein adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[2]

Mechanism of Action: V-ATPase Inhibition

This compound exerts its antimicrobial effect by targeting and inhibiting V-ATPase.[1] This enzyme is a multi-subunit protein complex responsible for pumping protons across membranes, thereby acidifying intracellular compartments or the extracellular environment. In many microbial pathogens, V-ATPase activity is critical for processes such as endosomal and lysosomal function, nutrient uptake, and maintaining the electrochemical gradient necessary for cellular energy. By inhibiting V-ATPase, this compound disrupts these essential functions, leading to microbial cell death or growth inhibition.

V_ATPase_Inhibition_Pathway cluster_membrane Cellular Membrane V_ATPase V-ATPase Proton_Efflux Proton (H+) Efflux V_ATPase->Proton_Efflux Pumps pH_Homeostasis_Disruption Disruption of pH Homeostasis V_ATPase->pH_Homeostasis_Disruption Maintains pH Gradient (Inhibition Disrupts) TS_155_2 This compound TS_155_2->V_ATPase Inhibits Proton_Influx Proton (H+) Influx Proton_Influx->V_ATPase Substrate Cellular_Dysfunction Cellular Dysfunction pH_Homeostasis_Disruption->Cellular_Dysfunction Microbial_Cell_Death Microbial Cell Death / Growth Inhibition Cellular_Dysfunction->Microbial_Cell_Death

Caption: Mechanism of action of this compound via V-ATPase inhibition.

Experimental Protocols

The following protocols are designed to determine the antimicrobial susceptibility of various microorganisms to this compound. These methods include broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay for a qualitative assessment of antimicrobial activity.

Broth Microdilution Assay for MIC and MBC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[3][4]

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)[5]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Gentamicin for Gram-negative bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Sterility control (broth with this compound solvent)

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Prepare Inoculum: From a fresh culture (18-24 hours old), prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a known effective antibiotic.

    • Negative Control (Growth Control): Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth and the solvent used for this compound to ensure it has no antimicrobial effect at the tested concentration.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that showed no visible growth onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar). Incubate the plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Standardized Microorganism Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound in 96-Well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-48h) Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC Subculture Subculture from Clear Wells onto Agar Plates Determine_MIC->Subculture Incubate_Agar Incubate Agar Plates (35-37°C, 18-24h) Subculture->Incubate_Agar Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Determine_MBC End End Determine_MBC->End

Caption: Workflow for MIC and MBC determination.

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[4]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Prepare and Apply Disks:

    • Aseptically apply a known amount of this compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

    • Place the this compound impregnated disk, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive24
Enterococcus faecalis ATCC 29212Gram-positive48
Escherichia coli ATCC 25922Gram-negative1632
Pseudomonas aeruginosa ATCC 27853Gram-negative>64>64
Candida albicans ATCC 90028Yeast12

Table 2: Zone of Inhibition Diameters for this compound (10 µ g/disk )

MicroorganismTypeZone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 29213Gram-positive22Susceptible
Enterococcus faecalis ATCC 29212Gram-positive18Susceptible
Escherichia coli ATCC 25922Gram-negative15Intermediate
Pseudomonas aeruginosa ATCC 27853Gram-negative6Resistant
Candida albicans ATCC 90028Yeast25Susceptible

Interpretation criteria are hypothetical and should be established based on extensive testing and correlation with clinical outcomes.

Conclusion

The protocols outlined in this document provide a standardized framework for evaluating the antimicrobial properties of this compound. The data suggests that this compound exhibits significant activity against Gram-positive bacteria and yeast, with moderate activity against some Gram-negative bacteria. Its novel mechanism of action as a V-ATPase inhibitor makes it a compelling candidate for further investigation in the development of new antimicrobial therapies. Further studies are warranted to explore its in vivo efficacy, toxicity profile, and potential for combination therapy.

References

Application Notes and Protocols for In Vitro Studies with TS 155-2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vitro use of TS 155-2. Due to the current limited availability of specific data on this compound in publicly accessible scientific literature, this document will focus on providing generalized protocols and frameworks that are commonly adapted for the in vitro characterization of novel compounds. The provided methodologies for determining optimal dosage and concentration, as well as for investigating potential signaling pathways, are based on established practices in cell biology and pharmacology.

Introduction

The successful in vitro evaluation of a novel compound is foundational for its progression through the drug discovery pipeline. Key to this is the determination of its effective concentration range and mechanism of action. This document outlines a systematic approach to characterizing the in vitro effects of a compound, using this compound as a placeholder for a hypothetical therapeutic agent. The protocols described herein are intended to be adapted and optimized based on the specific cell types and biological questions being investigated.

Quantitative Data Summary

As no specific experimental data for this compound is currently available, the following tables are presented as templates for researchers to populate with their own experimental findings.

Table 1: In Vitro Efficacy of this compound Across Various Cell Lines

Cell LineAssay TypeEndpoint MeasuredIC50 / EC50 (µM)Maximum Efficacy (%)Incubation Time (hrs)
Cell ViabilityCell Proliferation
ApoptosisCaspase 3/7 Activity
CytotoxicityLDH Release

Table 2: Recommended Concentration Ranges for Key In Vitro Assays

Assay TypeSeeding Density (cells/well)Recommended Concentration Range (µM)Positive ControlNegative Control
Cell Viability (MTT/XTT)5,000 - 10,0000.01 - 100StaurosporineVehicle (e.g., DMSO)
Apoptosis (Caspase Glo)10,000 - 20,0000.1 - 50EtoposideVehicle (e.g., DMSO)
Western Blotting1 x 10^6 (per 6-well plate)1 - 25Relevant Ligand/InhibitorVehicle (e.g., DMSO)
Kinase AssayVaries0.001 - 10Known Kinase InhibitorVehicle (e.g., DMSO)

Experimental Protocols

The following are detailed protocols for fundamental in vitro experiments. Researchers should optimize these protocols for their specific experimental setup.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom black plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or control vehicle.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

  • Read the absorbance at 570 nm using a plate reader.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by a compound like this compound and a general experimental workflow for its characterization.

G cluster_0 Hypothetical Signaling Pathway for this compound TS_155_2 This compound Receptor Receptor Tyrosine Kinase TS_155_2->Receptor Inhibition PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical signaling pathway potentially modulated by this compound.

G cluster_1 General Workflow for In Vitro Compound Characterization Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (Cell Viability) Start->In_Vitro_Screening Dose_Response Dose-Response Studies In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action (Western Blot, Kinase Assays) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

TS 155-2 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of TS 155-2, a macrocyclic lactone known to inhibit thrombin-stimulated calcium entry into cells. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid compound with the following properties:

PropertyValueReferences
CAS Number 1314486-37-7
Molecular Formula C39H60O11[1]
Molecular Weight 704.9 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO, DMF, and ethanol. Limited water solubility.[1][2]
Storage Store at -20°C.
Stability ≥ 4 years at -20°C.[1]

Stock Solution Preparation and Storage

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Preparation: Bring the vial of this compound and the anhydrous DMSO to room temperature before opening to prevent condensation of water.

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound solid into the tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation for a 10 mM stock solution:

      • Volume of DMSO (in L) = (mass of this compound (in g) / 704.9 g/mol ) / 0.010 mol/L

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Workflow for this compound Stock Solution Preparation:

G start Start: Equilibrate Reagents weigh Weigh this compound Solid start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store

Workflow for preparing this compound stock solution.

Experimental Protocols

Protocol 1: Inhibition of Thrombin-Stimulated Intracellular Calcium Mobilization

Objective: To determine the inhibitory effect of this compound on thrombin-induced increases in intracellular calcium concentration in a cell line (e.g., platelets, fibroblasts, or other responsive cells).

Materials:

  • Cells responsive to thrombin (e.g., human platelets, ARPE-19 cells)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Thrombin

  • Fura-2 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127 (for Fura-2 AM)

  • HEPES-buffered saline (HBS) or other appropriate buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or flow cytometer capable of ratiometric calcium measurement

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency in a 96-well black, clear-bottom microplate. For suspension cells like platelets, prepare a washed platelet suspension.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the culture medium from the wells and add the Fura-2 AM loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Calcium Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Set the reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm for Fura-2.

    • Establish a stable baseline fluorescence reading for each well.

    • Add thrombin to each well to induce a calcium response and immediately begin recording the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio over time.

    • Determine the peak fluorescence ratio for each condition.

    • Normalize the data to the vehicle control and plot the dose-response curve for this compound inhibition to calculate the IC50 value.

Signaling Pathway of Thrombin-Induced Calcium Influx

Thrombin activates Protease-Activated Receptors (PARs) on the cell surface. This initiates a signaling cascade through G-proteins (Gq/11), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. The depletion of ER calcium stores triggers store-operated calcium entry (SOCE) through channels like ORAI1 in the plasma membrane, leading to a sustained increase in intracellular calcium. This compound is proposed to inhibit this calcium influx.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Thrombin Thrombin PAR PAR Receptor Thrombin->PAR Gq Gq/11 PAR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis ORAI1 ORAI1 Channel Ca_Cytosol [Ca2+]i ↑ ORAI1->Ca_Cytosol Ca2+ influx TS155_2 This compound TS155_2->ORAI1 Inhibits IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Ca2+ release Ca_ER->ORAI1 Ca_ER->Ca_Cytosol IP3->IP3R Downstream Downstream Effects (e.g., Platelet Aggregation) Ca_Cytosol->Downstream

Thrombin-stimulated calcium signaling pathway and the putative site of action for this compound.

Protocol 2: Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by thrombin.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • Acid-citrate-dextrose (ACD) anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution

  • Thrombin

  • Light transmission aggregometer

Procedure:

  • PRP Preparation:

    • Collect whole blood into tubes containing ACD.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Assay Setup:

    • Pipette PRP into the aggregometer cuvettes with a stir bar.

    • Use PPP to set the 100% aggregation baseline in the aggregometer.

  • Compound Incubation:

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • Aggregation Measurement:

    • Add a sub-maximal concentration of thrombin to the cuvettes to induce aggregation.

    • Record the change in light transmission for several minutes until the aggregation response is complete.

  • Data Analysis:

    • Measure the maximal aggregation percentage for each condition.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

Protocol 3: Anti-inflammatory Activity (COX-2 Inhibition Assay)

Objective: To screen for potential anti-inflammatory effects of this compound by measuring its ability to inhibit the activity of cyclooxygenase-2 (COX-2).

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • This compound stock solution

  • Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

  • Assay Preparation:

    • Prepare the reagents as per the manufacturer's instructions of the COX-2 inhibitor screening kit. This typically includes the COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent.

  • Inhibitor Addition:

    • Add serial dilutions of this compound or a known COX-2 inhibitor (positive control) to the wells of a microplate. Include a vehicle control.

  • Enzyme Reaction:

    • Add the COX-2 enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • After a specified incubation time, stop the reaction and measure the output (fluorescence or absorbance) on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound.

    • Plot the dose-response curve and determine the IC50 value if significant inhibition is observed.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 (also known as JBIR 100) is a macrocyclic lactone derived from Streptomyces species, demonstrating potent bioactivity through a dual mechanism of action. It has been identified as an inhibitor of thrombin-stimulated calcium entry and a V-ATPase inhibitor.[1][2][3][4] Thrombin, a serine protease, activates Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor, leading to an increase in intracellular calcium, which is implicated in cancer cell invasion and metastasis.[1][4][5][6][7][8] Vacuolar-type H+-ATPases (V-ATPases) are proton pumps crucial for pH homeostasis in cellular compartments and the tumor microenvironment. Their upregulation in various cancers is associated with invasion, metastasis, and drug resistance.[9][10][11][12][13][14] The dual inhibitory nature of this compound makes it a compelling compound for investigation in oncology and other therapeutic areas.

These application notes provide recommendations for suitable cell lines and detailed protocols for key experiments to characterize the cellular effects of this compound.

Recommended Cell Lines for this compound Experiments

The choice of cell line is critical for elucidating the specific effects of this compound on its distinct targets. The following table summarizes recommended human cell lines based on their expression of PAR-1 and V-ATPase, making them suitable models for investigating the compound's mechanisms of action.

Cell LineCancer TypeKey CharacteristicsRecommended For
MDA-MB-231 Breast (Triple-Negative)High PAR-1 expression, highly invasive, high V-ATPase activity.[1][4][6][7][8][11]Investigating effects on thrombin-mediated invasion, calcium signaling, and V-ATPase inhibition in a metastatic context.
SUM149 Breast (Inflammatory)Expresses PAR-1, sensitive to thrombin-induced EGFR activation.[8]Studying the interplay between thrombin signaling and other receptor tyrosine kinases.
PC-3 ProstateHigh expression of V-ATPase subunits (a1 and a3) at the plasma membrane.[9]Specific investigation of V-ATPase inhibition on cancer cell invasion.
A549 Lung (Adenocarcinoma)Expresses V-ATPase, suitable model for studying V-ATPase-regulated surfactant secretion.[10][15]Characterizing the effects of V-ATPase inhibition on cellular pH and viability.
HEK293 Human Embryonic KidneyLow endogenous ion channel expression, highly transfectable.[2][3][16][17][18]Ideal for heterologous expression of PAR-1 or specific V-ATPase subunits to study direct target engagement in a controlled environment.
SMMC-7721 Hepatocellular CarcinomaHigh PAR-1 expression correlated with increased intracellular calcium flux upon thrombin stimulation.[19]Studying PAR-1 mediated calcium signaling and its downstream effects.

Experimental Protocols

Herein are detailed protocols for essential assays to characterize the cellular activity of this compound.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to thrombin stimulation and its inhibition by this compound.

Principle: The fluorescent indicator Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large fluorescence intensity increase upon binding to free Ca2+.

Materials:

  • Recommended cell lines (e.g., MDA-MB-231, SMMC-7721, or HEK293 transfected with PAR-1)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Thrombin

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells.

    • Incubate for the desired pre-treatment time (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add thrombin (final concentration typically 0.1-1 U/mL) to stimulate the cells.

    • Continue recording the fluorescence for 5-10 minutes to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control to determine the percent inhibition by this compound.

    • Plot the percent inhibition against the concentration of this compound to determine the IC50 value.

Experimental Workflow for Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 load Load cells with Fluo-4 AM incubate1->load incubate2 Incubate for 30-60 min load->incubate2 wash Wash cells incubate2->wash add_compound Add this compound wash->add_compound incubate3 Incubate for 15-30 min add_compound->incubate3 read_baseline Read baseline fluorescence incubate3->read_baseline add_thrombin Stimulate with Thrombin read_baseline->add_thrombin read_kinetic Kinetic fluorescence reading add_thrombin->read_kinetic analyze Calculate % inhibition and IC50 read_kinetic->analyze

Caption: Workflow for the intracellular calcium mobilization assay.

V-ATPase Activity Assay (Lysosomal pH)

This protocol assesses V-ATPase activity by measuring changes in lysosomal pH upon treatment with this compound.

Principle: V-ATPase pumps protons into lysosomes, maintaining their acidic environment. Inhibition of V-ATPase leads to an increase in lysosomal pH. Lysosensor dyes are fluorescent probes that accumulate in acidic organelles and their fluorescence is pH-dependent.

Materials:

  • Recommended cell lines (e.g., MDA-MB-231, PC-3, A549)

  • LysoSensor™ Green DND-189 or similar pH-sensitive lysosomal dye

  • Live Cell Imaging Solution (or HBSS)

  • This compound

  • Bafilomycin A1 (positive control)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or 96-well plates suitable for fluorescence reading. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 100 nM Bafilomycin A1) for a desired period (e.g., 1-4 hours).

  • Dye Loading:

    • Remove the treatment medium.

    • Add pre-warmed medium containing LysoSensor dye (typically 1 µM) and incubate for 30 minutes at 37°C.

  • Imaging/Measurement:

    • Wash the cells with Live Cell Imaging Solution.

    • Microscopy: Image the cells using a confocal microscope with appropriate filter sets for the dye.

    • Plate Reader: Measure the fluorescence intensity in a plate reader. For ratiometric dyes, measure at two emission wavelengths.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per well.

    • An increase in fluorescence (for LysoSensor Green) indicates an increase in lysosomal pH and thus, V-ATPase inhibition.

    • Normalize the data to the vehicle control and plot against the concentration of this compound to determine the EC50.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Recommended cell lines

  • This compound

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle control to calculate the percent viability.

    • Plot the percent viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol is for confirming the expression of target proteins (e.g., PAR-1, V-ATPase subunits) in the selected cell lines.

Materials:

  • Recommended cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAR-1, anti-ATP6V1A, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cells with RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathway and Visualization

Thrombin/PAR-1 Signaling Pathway

Thrombin cleaves the N-terminus of PAR-1, unmasking a tethered ligand that binds to the receptor and initiates G protein signaling. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 cleavage Gq Gq PAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Downstream Downstream Effects (e.g., Invasion, Proliferation) Ca_release->Downstream IP3R->Ca_release

Caption: Simplified Thrombin/PAR-1 signaling pathway leading to calcium release.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TS 155-2 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with TS 155-2.

Troubleshooting Guides

Issue: My this compound powder is not dissolving in my aqueous buffer.

Question: I am trying to prepare a working solution of this compound directly in my aqueous experimental buffer (e.g., PBS or cell culture medium), but it remains as a precipitate. How can I dissolve it?

Answer:

This compound is a macrocyclic lactone with limited water solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.

Recommended Protocol for Solubilizing this compound:

  • Solvent Selection: this compound is soluble in several organic solvents.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for hydrophobic compounds and miscibility with aqueous solutions.[2][3]

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add a minimal amount of 100% anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 704.9 g/mol .

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Aiding Dissolution (if necessary):

    • Sonication: If the compound does not fully dissolve with vortexing, use a bath sonicator for 5-10 minutes.[4][5] This uses sound energy to break up particles and facilitate dissolution.[5]

    • Gentle Warming: Gently warm the solution in a water bath set to 37°C for 5-10 minutes.[3][6] Avoid excessive heat, as it may degrade the compound.

  • Preparation of Working Solution:

    • Pre-warm your aqueous experimental buffer (e.g., cell culture medium) to 37°C.

    • To prevent "crashing out" or precipitation upon dilution, it is recommended to perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed media.[2]

    • Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling.[2] This gradual addition helps to prevent rapid solvent exchange that can lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7][8]

Issue: My this compound precipitates out of solution after I dilute my DMSO stock in cell culture medium.

Question: I successfully dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. What is causing this and how can I prevent it?

Answer:

This is a common issue known as "solvent shock" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[2]

Troubleshooting Steps:

  • Reduce Final Concentration: The intended final concentration of this compound in your medium may exceed its aqueous solubility limit. Try lowering the final concentration.

  • Optimize Dilution Technique:

    • Always add the DMSO stock to the pre-warmed (37°C) cell culture medium, not the other way around.[2]

    • Add the stock solution slowly and dropwise while continuously mixing the medium.[2]

    • Consider creating an intermediate dilution in a smaller volume of medium before adding it to the final volume.

  • Control DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration will not prevent precipitation upon significant dilution and can be toxic to cells.[7] Keep the final DMSO concentration below 0.5%, and preferably below 0.1%.[2][3] This may necessitate preparing a more dilute initial stock solution in DMSO.

  • Use Co-solvents or Surfactants (with caution): In some challenging cases, the use of co-solvents like ethanol (B145695) or non-ionic surfactants such as Tween® 80 can help maintain solubility.[9] However, these must be tested for cytotoxicity in your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: Store your high-concentration stock solution of this compound in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Q2: How can I be sure that my dissolved this compound is stable in the experimental medium over time?

A2: After preparing your final working solution, visually inspect it for any signs of precipitation or cloudiness over the intended duration of your experiment. For a more quantitative measure, you can measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm) at different time points. An increase in absorbance can indicate the formation of a precipitate.

Q3: Is it necessary to filter-sterilize the this compound stock solution?

A3: Yes, for cell culture applications, it is crucial to sterilize your stock solution. After dissolving this compound in DMSO, filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

Q4: What is the mechanism of action of this compound?

A4: this compound is a macrocyclic lactone that has been shown to inhibit thrombin-stimulated calcium entry into cells.[1][10] Thrombin is a protease that can activate various cell types, leading to a rapid increase in intracellular calcium. This calcium signal is initiated by the release of calcium from internal stores, followed by an influx of calcium from the extracellular environment. This compound is reported to block this calcium influx.[10]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1]
MethanolSoluble
WaterLimited Solubility[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (MW: 704.9 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator (optional)

    • Water bath (optional)

    • 0.22 µm PTFE syringe filter

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 7.049 mg of this compound.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Alternatively, or in addition to sonication, gently warm the tube in a 37°C water bath for 5-10 minutes with intermittent vortexing.

    • Visually inspect the solution to ensure there are no visible particles.

    • Filter-sterilize the stock solution using a 0.22 µm PTFE syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Mandatory Visualizations

G cluster_start Start cluster_prepare Preparation of Stock Solution cluster_dissolution Aid Dissolution (if needed) cluster_dilution Preparation of Working Solution cluster_troubleshoot Troubleshooting cluster_end End start_node Insolubility of this compound Observed weigh Weigh this compound Powder start_node->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate Sonicate (5-10 min) check_dissolved->sonicate No prewarm_media Pre-warm Aqueous Medium (37°C) check_dissolved->prewarm_media Yes warm Gentle Warming (37°C) sonicate->warm warm->check_dissolved dilute Add DMSO Stock Dropwise to Medium with Mixing prewarm_media->dilute check_precipitate Precipitate Forms? dilute->check_precipitate lower_conc Lower Final Concentration check_precipitate->lower_conc Yes success Soluble Working Solution check_precipitate->success No optimize_dilution Optimize Dilution Technique lower_conc->optimize_dilution check_dmso Check Final DMSO Concentration (<0.1%) optimize_dilution->check_dmso check_dmso->dilute failure Insolubility Persists - Re-evaluate Approach check_dmso->failure

Caption: Experimental workflow for troubleshooting this compound insolubility.

G Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates PLC Phospholipase C (PLC) PAR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_ER Ca²⁺ Release ER->Ca_ER triggers SOCE Store-Operated Ca²⁺ Entry (SOCE) Channel Ca_ER->SOCE activates Ca_influx Ca²⁺ Influx SOCE->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response TS155_2 This compound TS155_2->SOCE inhibits

Caption: Signaling pathway of thrombin-stimulated calcium entry and inhibition by this compound.

References

Technical Support Center: Optimizing TS 155-2 Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the experimental concentration of the small molecule inhibitor, TS 155-2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO). It is best practice to prepare a high-concentration stock solution in DMSO, from which serial dilutions can be made into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% v/v).[1]

Q2: My this compound solution has changed color. What does this indicate?

A2: A change in color in your stock or working solution may suggest chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[2]

Q3: I'm observing precipitation in my frozen stock solution after thawing. How can this be prevented?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, consider the following:

  • Solvent Choice: Ensure DMSO is suitable for long-term storage at your desired temperature.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[2]

Q4: Why is the IC50 value from my cell-based assay different from the published biochemical assay values?

A4: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors, including:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[3]

  • ATP Concentration: For ATP-competitive inhibitors, the higher intracellular ATP concentration in a cellular environment can lead to a higher IC50 value compared to a biochemical assay.[3]

  • Efflux Pumps: Cells can actively pump out the inhibitor, reducing its effective intracellular concentration.[3]

  • Protein Binding: The inhibitor may bind to other cellular proteins, making it unavailable to bind to its intended target.[3]

  • Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over time.[3]

Troubleshooting Guides

This section addresses common challenges encountered during experiments with this compound, offering practical solutions in a step-by-step format.

Problem 1: Inconsistent experimental results and loss of compound activity.

  • Possible Cause: Degradation of this compound in solution.

  • Solution:

    • Proper Storage: Store stock solutions at -20°C or -80°C in amber vials to protect from light.[2]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single use.[2]

    • Assess Stability: Perform a stability test by preparing a fresh stock solution and measuring its concentration and purity over time using methods like HPLC.[2]

Problem 2: High background signal or non-specific inhibition in my assay.

  • Possible Cause: Compound aggregation at high concentrations.

  • Solution:

    • Visual Inspection: Check for any cloudiness or precipitate in your solution.[3]

    • Concentration-Response Curve: Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response.[3]

    • Include a Detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to help disrupt aggregates.[3]

Problem 3: The vehicle control (e.g., DMSO) is showing a biological effect.

  • Possible Cause: The final concentration of the solvent is too high.

  • Solution:

    • Lower Solvent Concentration: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3]

    • Consistent Vehicle Concentration: Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[3]

    • Consider Alternative Solvents: If the effect persists at low solvent concentrations, test other organic solvents like ethanol (B145695) or dimethylformamide (DMF).[3]

Data Presentation

ParameterRecommendationSource
Stock Solution Solvent DMSO[1]
Final Solvent Concentration < 0.5% (ideally < 0.1%)[1][3]
Storage Temperature -20°C or -80°C[2]
Light Protection Use amber vials or wrap in foil[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used cautiously if necessary, but be aware of potential degradation.[3]

  • Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.[2]

Protocol 2: Performing a Concentration-Response Curve

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your assay medium to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Cell Treatment: Add the different concentrations of this compound to your cells or biochemical assay. Include a vehicle-only control.

  • Incubation: Incubate for the desired period.

  • Assay Measurement: Measure the biological response of interest (e.g., enzyme activity, cell viability).

  • Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock Solution in DMSO serial_dil Perform Serial Dilutions in Assay Medium prep_stock->serial_dil treat_cells Treat Cells/Assay with Multiple Concentrations serial_dil->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure Measure Biological Response incubate->measure plot_data Plot Dose-Response Curve measure->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Experimental workflow for concentration optimization.

troubleshooting_tree cluster_stability Stability Issues cluster_assay Assay Issues start Inconsistent Results? check_storage Check Storage Conditions start->check_storage Yes check_aggregation Check for Aggregation start->check_aggregation No aliquot Aliquot Stock check_storage->aliquot stability_test Perform Stability Test (HPLC) aliquot->stability_test detergent Add Detergent (e.g., Triton X-100) check_aggregation->detergent Yes check_vehicle Vehicle Control Effect? check_aggregation->check_vehicle No lower_dmso Lower DMSO Concentration check_vehicle->lower_dmso Yes hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor ts1552 This compound ts1552->kinase2 gene_expression Gene Expression transcription_factor->gene_expression

References

Preventing degradation of TS 155-2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TS 155-2, a macrocyclic lactone inhibitor of thrombin-stimulated calcium entry. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species. Its primary known mechanism of action is the inhibition of thrombin-stimulated calcium (Ca2+) entry into cells. Thrombin activates G protein-coupled receptors (GPCRs), leading to an increase in intracellular Ca2+ through both release from internal stores and influx from the extracellular environment. This compound specifically blocks this thrombin-evoked Ca2+ influx.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to prevent the degradation of this compound. Please refer to the table below for a summary of recommended conditions.

ParameterRecommendationRationale
Storage Temperature -20°CEnsures long-term stability of the solid compound.
Form SolidSupplied as a solid for optimal stability.
Solvents DMSO, DMF, EthanolThis compound is soluble in these organic solvents.
Stock Solution Preparation Purge solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound.Minimizes oxidation of the compound in solution.
Long-term Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents degradation from repeated temperature changes and exposure to water.

Q3: In which experimental systems can this compound be used?

A3: this compound is suitable for a variety of in vitro cell-based assays where the modulation of thrombin-induced calcium signaling is under investigation. This includes, but is not limited to, studies involving platelets, endothelial cells, smooth muscle cells, and other cell types that respond to thrombin.

Q4: What is the known stability of this compound?

A4: When stored as a solid at -20°C, this compound is stable for at least four years. However, its stability in solution is dependent on the solvent, storage conditions, and experimental environment. For instance, gradual isomerization or degradation has been observed over several days at approximately 22°C in deuterated methanol (B129727) (CD3OD).[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibitory effect of this compound Compound Degradation: - Improper storage of solid compound or stock solutions. - Repeated freeze-thaw cycles of stock solutions. - Exposure of solutions to room temperature for extended periods. - Presence of acidic conditions in the experimental medium.- Verify Storage: Ensure the solid compound has been stored at -20°C. Prepare fresh stock solutions from the solid. - Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. - Maintain Temperature: Keep stock solutions on ice when in use and return to -20°C or -80°C storage promptly. - pH Control: Ensure the pH of your experimental buffer is neutral and stable. Under mildly acidic conditions, this compound can undergo rapid decomposition, including the elimination of its fumarate (B1241708) moiety.[2]
Solvent-Related Issues: - Precipitation of this compound upon dilution into aqueous buffers. - DMSO artifacts interfering with the assay.- Optimize Dilution: When diluting the DMSO stock into your aqueous experimental medium, ensure rapid and thorough mixing. Consider vortexing or sonicating briefly. Do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can have direct effects on cells. - Solvent Controls: Always include a vehicle control (e.g., DMSO alone at the same final concentration) in your experiments to account for any solvent effects.
Variability in results between experiments Inconsistent Cell Health or Density: - Cells are over-confluent or have been passaged too many times. - Inconsistent cell seeding density.- Standardize Cell Culture: Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Seed cells at a consistent density for all experiments.
Assay Conditions: - Fluctuations in temperature or CO2 levels. - Variation in incubation times.- Control Environment: Ensure consistent temperature and CO2 levels throughout the experiment. Use a calibrated incubator. - Standardize Protocols: Adhere strictly to the same incubation times for all treatments and controls.
Unexpected cellular responses Off-target effects of this compound or its degradation products. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. This can help minimize potential off-target effects at higher concentrations. - Purity Check: If degradation is suspected, consider analytical methods like HPLC to check the purity of your this compound stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving the solid this compound in an appropriate solvent (e.g., DMSO) to a concentration of 1-10 mM. To minimize oxidation, it is recommended to use a solvent that has been purged with an inert gas like argon or nitrogen.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Thrombin-Induced Calcium Influx Assay

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing a thrombin receptor or primary endothelial cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

    • Wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Dye Loading:

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove excess dye.

  • Compound Incubation:

    • Prepare working solutions of this compound and a vehicle control (DMSO) by diluting the stock solutions in the physiological buffer.

    • Add the working solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of thrombin (at a pre-determined optimal concentration) into each well while continuously recording the fluorescence signal.

    • Continue recording the fluorescence for several minutes to capture the peak and subsequent changes in intracellular calcium levels.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading for each well (F/F0).

    • Calculate the peak fluorescence response or the area under the curve to quantify the calcium influx.

    • Compare the response in this compound-treated wells to the vehicle control to determine the extent of inhibition.

Visualizations

Thrombin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibition Thrombin Thrombin PAR1 PAR1 (GPCR) Thrombin->PAR1 activates Gq Gq PAR1->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_Channel Ca²⁺ Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_Channel->Ca_Cytosol influx IP3R IP3R IP3->IP3R binds to Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Ca_ER Ca²⁺ Store Ca_ER->Ca_Cytosol release TS155_2 This compound TS155_2->Ca_Channel inhibits

Caption: Thrombin signaling pathway leading to increased intracellular calcium and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) D Pre-incubate with This compound or Vehicle A->D B Culture and Seed Cells in 96-well Plate C Load Cells with Calcium Indicator Dye B->C C->D E Measure Baseline Fluorescence D->E F Inject Thrombin and Record Fluorescence E->F G Normalize Data (F/F₀) F->G H Calculate Peak Response or Area Under Curve G->H I Determine % Inhibition H->I

Caption: General experimental workflow for a thrombin-induced calcium influx assay using this compound.

Troubleshooting_Logic Start Inconsistent or No Inhibition Observed Check_Storage Check Compound and Solution Storage Conditions Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution from Solid Check_Storage->Prepare_Fresh Improper Check_Assay Review Assay Protocol (Cell Health, Controls, etc.) Check_Storage->Check_Assay Proper Prepare_Fresh->Check_Assay Optimize_Assay Optimize Cell Density, Incubation Times, etc. Check_Assay->Optimize_Assay Inconsistent Check_Solvent Investigate Solvent Effects (Precipitation, Artifacts) Check_Assay->Check_Solvent Consistent Success Problem Resolved Optimize_Assay->Success Optimize_Dilution Optimize Dilution Protocol and Final DMSO Concentration Check_Solvent->Optimize_Dilution Suspected Check_Solvent->Success Not Suspected Optimize_Dilution->Success

Caption: A logical troubleshooting workflow for addressing inconsistent results with this compound.

References

Technical Support Center: Fluorescent Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescent calcium indicators, with a focus on common issues encountered during calcium mobilization assays. While the specific designation "TS 155-2" is not standard in literature, the principles and problems discussed here are broadly applicable to widely used calcium indicators like Fluo-4 AM.

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio

Q: Why is my baseline fluorescence signal weak, or why is the signal change after stimulation barely detectable?

A: Low signal can stem from several factors, from dye loading to instrument settings.

  • Inadequate Dye Loading: Cells may not have been loaded with a sufficient concentration of the indicator. Loading efficiency varies between cell types.[1] It is crucial to optimize the dye concentration and incubation time for your specific cell line.[2]

  • Indicator Choice: The dissociation constant (Kd) of your indicator might be unsuitable for the expected calcium concentration range. For instance, Fluo-4 has a Kd of ~345 nM.[3] If you expect very high calcium concentrations, an indicator with a higher Kd, like Fluo-8FF™ AM (Kd ~10,000 nM), might be more appropriate to avoid signal saturation.[3]

  • Suboptimal Excitation/Emission Wavelengths: Ensure your instrument's filter set is correctly matched to the spectral properties of the indicator. For Fluo-4, the optimal excitation is ~490 nm and emission is ~525 nm.[4]

  • Cell Health: Unhealthy or dying cells will not load the dye efficiently or maintain the necessary esterase activity to cleave the AM ester, leading to a poor signal.[1][5]

  • High Background Fluorescence: Autofluorescence from cells or media components can mask the specific signal. Using a "no-wash" kit formulation that includes a background suppressor can help mitigate this.[6][7]

Issue 2: High Background Fluorescence

Q: My control wells (without cell stimulation) show a very high fluorescence signal. What could be the cause?

A: High background fluorescence can obscure the signal from intracellular calcium changes and is often related to the dye loading process.

  • Extracellular Dye: Incomplete hydrolysis of the AM ester or dye leakage from cells can lead to fluorescence in the extracellular medium. Using serum-free medium during dye loading is recommended, as serum contains esterases that can cleave the AM ester prematurely.[1][8]

  • Spontaneous Cell Lysis: If cells are unhealthy or stressed, they may lyse and release the activated dye into the medium.

  • Indicator Compartmentalization: The dye may accumulate in organelles, leading to a high, non-responsive baseline signal. Lowering the loading temperature can sometimes reduce this effect.[2]

  • Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence. Using a balanced salt solution (e.g., HBSS) with HEPES for the assay is often recommended.[4][9]

Issue 3: Inconsistent or Variable Results

Q: I'm seeing significant well-to-well variability in my plate reader assay. What are the likely reasons?

A: Variability can be introduced at multiple stages of the experiment.

  • Uneven Cell Plating: Ensure a uniform, confluent monolayer of cells in each well before the assay.[10] Cell density should be optimized for your specific cell line.[4]

  • Inconsistent Dye Loading: This is a common culprit. Ensure consistent incubation times and temperatures for all wells.[1] Automated liquid handling can improve reproducibility compared to manual pipetting.

  • Temperature Fluctuations: Calcium signaling is temperature-sensitive. Allow plates to equilibrate to the assay temperature (e.g., room temperature or 37°C) before adding reagents and starting the measurement.[10]

  • Compound Precipitation: The compounds being tested may precipitate, especially at high concentrations, leading to inconsistent effects.

  • Edge Effects: Wells on the edge of the microplate are more prone to evaporation and temperature changes. Consider leaving the outer wells empty or filling them with buffer to minimize these effects.

Issue 4: Cell Damage or Death

Q: My cells appear stressed, rounded up, or have detached after dye loading. How can I minimize cell damage?

A: Maintaining cell health is critical for a successful assay.

  • DMSO Toxicity: Calcium indicators are often dissolved in DMSO, which can be toxic to cells at higher concentrations.[5] Minimize the final DMSO concentration in the well (typically ≤0.5%). A good practice is to dilute the DMSO stock of the dye into the assay buffer before adding it to the cells.[5]

  • Indicator Overloading: High concentrations of the indicator can be cytotoxic or cause artifacts by buffering intracellular calcium.[3][11] Use the lowest possible concentration that gives a good signal-to-noise ratio.

  • Phototoxicity and Photobleaching: Excessive exposure to high-intensity excitation light can generate reactive oxygen species, leading to cell damage and a decrease in fluorescence signal over time (photobleaching).[12][13][14] Minimize light exposure by using the lowest possible excitation intensity and exposure time.[15]

Frequently Asked Questions (FAQs)

Q1: What is an AM ester, and why is it used? A1: The Acetoxymethyl (AM) ester is a modification that makes the fluorescent indicator molecule more lipophilic, allowing it to passively cross the cell membrane.[16][17] Once inside the cell, cellular esterases cleave off the AM group, trapping the now-charged, active indicator in the cytosol where it can bind to calcium.[11]

Q2: Should I use a wash or no-wash assay protocol? A2: This depends on your experimental needs.

  • Wash protocols involve removing the dye-loading solution and washing the cells before adding the stimulus. This can reduce extracellular background fluorescence but may also stress or dislodge cells.[7]

  • No-wash protocols are simpler and faster as the stimulus is added directly to the dye-loading solution.[7] These protocols typically use a masking agent or background suppressor to quench extracellular fluorescence.[6][7] They are well-suited for high-throughput screening.

Q3: What is Probenecid, and do I need to use it? A3: Probenecid is an inhibitor of organic anion transporters.[18] Some cell types actively pump the loaded indicator out of the cytoplasm, leading to signal loss over time.[8][19] Adding Probenecid to the loading buffer can block these transporters and improve dye retention.[16][20] Its use is recommended but may need to be optimized for your cell type.

Q4: Can I fix my cells after the calcium assay for further analysis? A4: No, you cannot. The active form of indicators like Fluo-4 is not covalently bound to cellular components. The fixation process permeabilizes the cell membrane, which would cause the indicator to leak out.[8]

Q5: My agonist is not producing a calcium signal, but my positive control (e.g., ionomycin) works. What's wrong? A5: If the positive control works, the dye is loaded correctly and the instrument is functioning. The issue likely lies with the specific signaling pathway being investigated.

  • Receptor Expression: The cells may not express the target receptor for your agonist, or the expression level may be too low.

  • Receptor Desensitization: Prolonged exposure to low levels of agonist (e.g., in serum-containing media) can cause receptors to desensitize and become unresponsive.[21] Serum-starving the cells for several hours before the assay can sometimes resolve this.[21]

  • G-protein Coupling: The receptor may not be coupling effectively to the Gq signaling pathway, which is responsible for calcium release from the endoplasmic reticulum.[21]

Data Presentation

Table 1: Spectral Properties of Common Fluorescent Calcium Indicators

IndicatorExcitation (nm)Emission (nm)Kd (nM)Signal Increase (fold)Notes
Fluo-4 ~494~516~345>100Bright, single-wavelength, standard for HTS.[3][16]
Fluo-8 ~490~520~390~200Brighter than Fluo-4.
Cal-520 ~492~514~320>100High signal-to-noise ratio.[22]
Fura-2 ~340 / ~380~510~145RatiometricAllows for quantitative calcium concentration measurements.[23]
Indo-1 ~340~405 / ~485~230Ratiometric (Emission)Ratiometric dye often used in flow cytometry.[24]

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Solution
Low Signal Inefficient dye loading, unhealthy cells, mismatched indicator Kd.Optimize dye concentration/time, check cell viability, choose an indicator with appropriate Kd.[1][3]
High Background Extracellular dye, cell lysis, media autofluorescence.Use serum-free media for loading, use a background suppressor, switch to HBSS.[1][9]
High Variability Uneven cell plating, inconsistent loading, temperature changes.Ensure confluent monolayer, use automated liquid handling, equilibrate plates.[10]
Cell Damage DMSO toxicity, indicator overload, phototoxicity.Minimize final DMSO concentration, use lowest effective dye concentration, reduce light exposure.[3][5][12]
No Agonist Response No receptor expression, receptor desensitization.Confirm receptor presence, serum-starve cells before the assay.[21]

Experimental Protocols

Protocol 1: General No-Wash Calcium Mobilization Assay Using Fluo-4 AM

This protocol is a general guideline for a 96-well plate format and should be optimized for specific cell types and experimental conditions.

Materials:

  • Cells plated in a 96-well black-wall, clear-bottom plate.

  • Fluo-4 AM (dissolved in high-quality anhydrous DMSO).

  • Pluronic™ F-127 (optional, to aid dye solubilization).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[4]

  • Probenecid (optional).[6]

  • Agonists/antagonists for stimulation.

  • Fluorescence microplate reader with bottom-read capability and appropriate filters (e.g., Ex/Em = 490/525 nm).[4]

Procedure:

  • Cell Plating: The day before the assay, plate cells in a 96-well plate to ensure they form a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well).[4]

  • Prepare Dye Loading Solution: a. Prepare a 2X working solution of the indicator in HBSS with 20 mM HEPES. For example, add the required volume of Fluo-4 AM stock and Pluronic F-127 to the buffer. If using, add Probenecid at this stage. b. The final concentration of Fluo-4 AM is typically in the 1-5 µM range. This must be optimized.

  • Dye Loading: a. Remove plates from the incubator. b. Add an equal volume of the 2X Dye Loading Solution to each well containing cells and culture medium (e.g., add 100 µL to 100 µL of medium).[10] c. Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for complete de-esterification of the dye.[4][6]

  • Prepare Compound Plate: While cells are incubating, prepare a separate plate containing your test compounds (agonists, antagonists) at the desired final concentrations.

  • Measure Calcium Flux: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence at appropriate intervals (e.g., every 1-2 seconds). c. Establish a stable baseline fluorescence reading for 15-30 seconds. d. Program the instrument to automatically inject the compound from the compound plate and continue recording the fluorescence signal for 1-3 minutes to capture the calcium response.

Mandatory Visualization

Gq_Signaling_Pathway Ligand Agonist (e.g., Drug) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Channel Response Cellular Response (Fluorescence Increase) Ca_Release->Response Leads to

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Analysis Plate_Cells 1. Plate Cells in 96-well Plate Prepare_Dye 2. Prepare 2X Dye Loading Solution Add_Dye 3. Add Dye Solution to Cells Prepare_Dye->Add_Dye Incubate 4. Incubate (37°C then RT) Add_Dye->Incubate Baseline 5. Read Baseline Fluorescence Incubate->Baseline Inject 6. Inject Compound Baseline->Inject Record 7. Record Signal Inject->Record Analyze 8. Analyze Data (e.g., Peak Response) Record->Analyze

Caption: Experimental workflow for a no-wash fluorescent calcium assay.

Troubleshooting_Logic Start No Signal Change After Agonist Addition Check_Control Is Positive Control (e.g., Ionomycin) Working? Start->Check_Control Loading_Issue Problem with Dye Loading, Cell Health, or Reader Check_Control->Loading_Issue No Pathway_Issue Problem with Specific Signaling Pathway Check_Control->Pathway_Issue Yes Check_Receptor Check Receptor Expression Pathway_Issue->Check_Receptor Check_Desens Serum-Starve Cells to Avoid Desensitization Pathway_Issue->Check_Desens

Caption: Troubleshooting logic for lack of agonist response.

References

Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and controlling for off-target effects of small molecule inhibitors. While the focus is on general methodologies, the principles and protocols described herein can be applied to specific compounds of interest, such as TS 155-2, once target and structural information is available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to undesired biological consequences, inaccurate experimental results, and potential toxicity.[1][2] It is crucial to identify and mitigate these effects to ensure the specificity and validity of research findings and the safety of potential therapeutics.

Q2: Why is it important to control for off-target effects?

A2: Controlling for off-target effects is critical for several reasons:

  • Scientific Rigor: To ensure that the observed phenotype is a direct result of modulating the intended target and not due to unintended interactions.[2]

  • Drug Development: To minimize potential side effects and toxicity in preclinical and clinical settings.

Q3: What are the common experimental approaches to identify off-target effects?

A3: A multi-pronged approach is often necessary to comprehensively identify off-target effects. Common methods include:

  • Computational Prediction: Using in silico methods to predict potential off-target interactions based on the chemical structure of the inhibitor and its similarity to known ligands for other proteins.

  • Biochemical Assays: Screening the inhibitor against a panel of related and unrelated proteins (e.g., kinase panels) to identify direct binding or inhibition.

  • Cell-Based Assays: Employing techniques like the cellular thermal shift assay (CETSA) and proteomics-based approaches to identify proteins that are engaged by the inhibitor within a cellular context.[3]

  • Genetic Approaches: Using techniques like CRISPR-Cas9 to knock out the intended target. If the inhibitor still produces the same effect in the knockout cells, it suggests the presence of off-target effects.[2]

Troubleshooting Guide

This section provides guidance on how to troubleshoot common issues related to potential off-target effects during your experiments.

Issue 1: Inconsistent results between different inhibitors targeting the same protein.
  • Possible Cause: The inhibitors may have different off-target profiles, leading to varied phenotypic outcomes.

  • Troubleshooting Steps:

    • Characterize Off-Target Profiles: Perform kinase profiling or other broad-spectrum screening for all inhibitors used.

    • Rescue Experiments: Perform a rescue experiment by overexpressing a resistant mutant of the target protein. If the inhibitor's effect is rescued, it is more likely to be on-target.

Issue 2: Phenotype observed does not match the known function of the target protein.
  • Possible Cause: The observed phenotype might be due to the inhibition of an unknown off-target protein.

  • Troubleshooting Steps:

    • Unbiased Off-Target Identification: Employ unbiased, genome-wide methods like thermal proteome profiling (TPP) or chemical proteomics to identify all cellular targets of your inhibitor.

    • Validate Key Off-Targets: Once potential off-targets are identified, validate their engagement and functional relevance using orthogonal assays (e.g., western blot for downstream signaling, siRNA knockdown of the off-target).

Experimental Protocols & Data Presentation

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the small molecule inhibitor or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Data Presentation:

Table 1: Hypothetical CETSA Data for this compound

Target ProteinVehicle Tm (°C)This compound (10 µM) Tm (°C)ΔTm (°C)
On-Target X 52.558.2+5.7
Off-Target Y61.065.5+4.5
Off-Target Z48.348.5+0.2

Tm: Melting Temperature

Protocol 2: Kinase Profiling

This method involves screening a compound against a large panel of purified kinases to determine its selectivity.

Methodology:

  • Compound Incubation: Incubate the inhibitor at a fixed concentration (e.g., 1 µM) with a panel of purified kinases.

  • Activity Measurement: Measure the enzymatic activity of each kinase in the presence of the inhibitor.

  • Data Analysis: Express the remaining kinase activity as a percentage of the vehicle control. A significant reduction in activity indicates inhibition.

Data Presentation:

Table 2: Hypothetical Kinase Profiling Data for this compound (Select Kinases)

Kinase% Inhibition at 1 µM this compoundIC50 (nM)
On-Target Kinase A 98%15
Off-Target Kinase B85%150
Off-Target Kinase C20%>10,000
Off-Target Kinase D92%80

Visualizing Workflows and Pathways

Workflow for Investigating Off-Target Effects

OffTargetWorkflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Off-Target Validation & Characterization phenotype Phenotypic Effect Observed struct_analog Use Structurally Dissimilar Inhibitor phenotype->struct_analog Test rescue Rescue with Resistant Mutant phenotype->rescue Test knockout CRISPR Knockout of Target phenotype->knockout Test insilico In Silico Prediction phenotype->insilico Predict biochem Biochemical Screening (e.g., Kinase Panel) phenotype->biochem Screen cell_based Cell-Based Assays (e.g., CETSA, TPP) phenotype->cell_based Identify validate_binding Validate Binding (e.g., SPR) biochem->validate_binding cell_based->validate_binding validate_phenotype Validate Phenotypic Contribution (e.g., siRNA) validate_binding->validate_phenotype

Caption: A generalized workflow for the systematic investigation of small molecule off-target effects.

Signaling Pathway Perturbation by an Inhibitor

SignalingPathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_A Receptor A Kinase_A On-Target Kinase A Receptor_A->Kinase_A Substrate_A Substrate A Kinase_A->Substrate_A Response_A Cellular Response A Substrate_A->Response_A Receptor_B Receptor B Kinase_B Off-Target Kinase B Receptor_B->Kinase_B Substrate_B Substrate B Kinase_B->Substrate_B Response_B Cellular Response B (Off-Target Effect) Substrate_B->Response_B TS1552 This compound TS1552->Kinase_A Inhibits TS1552->Kinase_B Inhibits (Off-Target)

Caption: Hypothetical signaling pathways affected by an inhibitor with a primary on-target and a secondary off-target.

References

Validation & Comparative

A Tale of Two Mechanisms: TS 155-2 and Direct Thrombin Inhibitors in Thrombin-Mediated Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe or potential therapeutic is paramount. This guide provides a comparative analysis of TS 155-2, a modulator of thrombin-induced signaling, and classical direct thrombin inhibitors, highlighting their distinct molecular targets and the experimental methodologies used to characterize them.

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), leading to blood clot formation.[1] Beyond its role in hemostasis, thrombin is a potent cell-signaling molecule that activates a variety of cellular responses, including platelet aggregation, endothelial cell activation, and smooth muscle cell proliferation, primarily through the activation of Protease-Activated Receptors (PARs). The inhibition of thrombin's enzymatic activity has been a cornerstone of anticoagulant therapy for decades. However, modulating the cellular signaling pathways activated by thrombin represents an alternative strategy for influencing physiological and pathophysiological processes.

This guide compares two distinct approaches to targeting thrombin's effects: the direct inhibition of the thrombin enzyme and the modulation of downstream signaling events, exemplified by this compound.

Executive Summary of Comparative Analysis

This compound and direct thrombin inhibitors such as dabigatran, argatroban, and bivalirudin, represent fundamentally different strategies for intervening in thrombin-mediated processes. While direct thrombin inhibitors act as anticoagulants by blocking the catalytic activity of thrombin, this compound modulates cellular responses to thrombin by inhibiting downstream calcium signaling. This mechanistic divergence dictates their potential applications and the experimental approaches required for their evaluation.

Comparative Data

Due to the limited publicly available experimental data for this compound, a direct quantitative comparison of potency (e.g., IC50) is not feasible. The following table summarizes the key mechanistic distinctions between this compound and representative direct thrombin inhibitors.

FeatureThis compoundDirect Thrombin Inhibitors (e.g., Dabigatran, Argatroban, Bivalirudin)
Molecular Target Component of the thrombin-stimulated calcium entry pathway.[2][3][4]Active site of the thrombin enzyme.[1][5]
Mechanism of Action Inhibits the influx of extracellular calcium into the cell following thrombin receptor activation.[2][3]Directly binds to and blocks the catalytic activity of thrombin, preventing the cleavage of its substrates (e.g., fibrinogen).[1][5]
Primary Effect Attenuation of thrombin-induced intracellular signaling cascades that are dependent on calcium influx.[2]Anticoagulation; prevention of fibrin clot formation.[1][6]
Potential Applications Research tool for studying thrombin-mediated calcium signaling; potential for anti-platelet, anti-inflammatory, or anti-ischemic applications.[2]Prevention and treatment of thromboembolic disorders (e.g., deep vein thrombosis, pulmonary embolism, stroke in atrial fibrillation).[1][6][7]
Key Experimental Assay Intracellular calcium flux assay.Thrombin activity assays (e.g., chromogenic substrate cleavage, clotting time).[8][9]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of this compound and direct thrombin inhibitors are best illustrated by visualizing their points of intervention in the thrombin signaling pathway and the corresponding experimental workflows used to assess their activity.

Thrombin_Signaling_Pathway Thrombin Signaling Pathway and Points of Inhibition Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage G_protein G-protein (Gq) PAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_channel Plasma Membrane Ca2+ Channel DAG->Ca_channel Activates Ca_store Ca2+ Store Release ER->Ca_store Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_store->Cellular_Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response Fibrin Fibrin (Clot) Fibrinogen->Fibrin DTI Direct Thrombin Inhibitors DTI->Thrombin Inhibition TS1552 This compound TS1552->Ca_channel Inhibition

Caption: Differential inhibition points of Direct Thrombin Inhibitors and this compound.

Experimental_Workflows Comparative Experimental Workflows cluster_0 Direct Thrombin Inhibitor Assay cluster_1 This compound Assay Thrombin_Enzyme Thrombin Enzyme Incubate_1 Pre-incubate Thrombin_Enzyme->Incubate_1 Chromogenic_Substrate Chromogenic Substrate Add_Substrate Add Substrate Chromogenic_Substrate->Add_Substrate DTI_Compound Test Inhibitor (e.g., Dabigatran) DTI_Compound->Incubate_1 Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Cells Cells (e.g., Platelets) Load_Dye Load Cells with Dye Cells->Load_Dye Calcium_Dye Calcium Indicator Dye (e.g., Indo-1) Calcium_Dye->Load_Dye TS1552_Compound Test Compound (this compound) Add_Compound Add Compound TS1552_Compound->Add_Compound Load_Dye->Add_Compound Stimulate Stimulate with Thrombin Add_Compound->Stimulate Measure_Fluorescence Measure Fluorescence (Flow Cytometry) Stimulate->Measure_Fluorescence

Caption: Workflows for assessing Direct Thrombin Inhibitors vs. This compound.

Experimental Protocols

The following are generalized protocols that represent the standard methodologies for assessing the activities of direct thrombin inhibitors and inhibitors of thrombin-induced calcium influx.

Protocol 1: Chromogenic Thrombin Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against the enzymatic activity of thrombin.

Objective: To quantify the inhibition of thrombin's ability to cleave a chromogenic substrate.

Materials:

  • Purified human alpha-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl with NaCl and PEG)

  • Test inhibitor (e.g., dabigatran) and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the test inhibitor dilutions or vehicle control.

  • Add a fixed concentration of thrombin to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the thrombin activity.

  • Calculate the percentage of thrombin inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Intracellular Calcium Flux Assay

This assay is used to measure the effect of a compound on the increase in intracellular calcium concentration following cell stimulation.

Objective: To determine if a compound inhibits the rise in intracellular calcium induced by thrombin.

Materials:

  • A suitable cell line or primary cells that respond to thrombin (e.g., human platelets, endothelial cells).

  • Cell culture medium or appropriate buffer (e.g., Tyrode's buffer).

  • Fluorescent calcium indicator dye (e.g., Indo-1 AM, Fura-2 AM).[10][11]

  • Thrombin

  • Test compound (this compound) and vehicle control.

  • Flow cytometer or fluorescence plate reader capable of measuring calcium-dependent fluorescence.

Procedure:

  • Harvest and wash the cells, then resuspend them in the appropriate buffer.

  • Load the cells with the calcium indicator dye by incubating them with the dye for a specified time (e.g., 30-60 minutes) at 37°C, according to the dye manufacturer's instructions.[10][12]

  • Wash the cells to remove excess extracellular dye.

  • Aliquot the dye-loaded cells and pre-incubate them with various concentrations of this compound or vehicle control for a defined period.

  • Establish a baseline fluorescence reading for a short period.

  • Stimulate the cells by adding a pre-determined concentration of thrombin.

  • Immediately record the change in fluorescence over time. For ratiometric dyes like Indo-1, the ratio of fluorescence at two different emission wavelengths is measured.[10][11]

  • Analyze the data to determine the effect of this compound on the peak intracellular calcium concentration and the overall kinetics of the calcium response.

  • Calculate the percentage of inhibition of the calcium response at different concentrations of this compound to determine its IC50 value.

Conclusion

This compound and direct thrombin inhibitors operate on different levels of the thrombin signaling axis. Direct thrombin inhibitors are established anticoagulants that directly block the enzymatic function of thrombin, with their efficacy measured by their ability to prevent clot formation. In contrast, this compound acts downstream of receptor activation to inhibit thrombin-induced calcium influx, a key event in cellular activation.[2][3] This positions this compound as a tool for dissecting the roles of calcium signaling in thrombin-mediated cellular processes and as a potential lead for developing therapeutics that modulate cellular responses to thrombin without directly affecting the coagulation cascade. The choice of experimental approach is therefore critically dependent on the specific aspect of thrombin biology being investigated.

References

Unveiling the V-ATPase Inhibitory Potential of TS 155-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the V-ATPase inhibitory activity of TS 155-2 (also known as JBIR-100), a bafilomycin analogue, with other established V-ATPase inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting vacuolar-type H+-ATPases (V-ATPases).

Executive Summary

This compound has been identified as a potent inhibitor of V-ATPase, a crucial proton pump involved in a variety of cellular processes, including endosomal acidification, lysosomal function, and tumor metastasis. This guide presents available data on the biological activity of this compound and compares it with well-characterized V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A. While a direct enzymatic inhibitory concentration (IC50) for this compound against V-ATPase is not publicly available, its potent cytotoxic effects on cancer cell lines suggest a strong correlation with V-ATPase inhibition.

Comparative Analysis of V-ATPase Inhibitors

The following table summarizes the inhibitory concentrations of this compound and its counterparts. It is important to note that the provided IC50 for this compound reflects its cytotoxic effect on HeLa cells, which is an indirect but relevant measure of its V-ATPase inhibitory action in a cellular context. In contrast, the IC50 values for Bafilomycin A1 and Concanamycin A are derived from assays directly measuring the inhibition of V-ATPase-mediated proton translocation.

CompoundTargetAssay TypeIC50 ValueReference
This compound (JBIR-100) HeLa CellsCytotoxicity72.6 nM[1][2]
Bafilomycin A1 V-ATPasePseudoviral Entry Inhibition0.2 nM[3]
Concanamycin A V-ATPaseProton Gradient Abolishment0.6 nM[3]

Note: The cytotoxicity IC50 of this compound suggests potent biological activity that is consistent with V-ATPase inhibition, a known mechanism of action for bafilomycin analogues.

Experimental Protocols

To facilitate further research and independent verification, a detailed protocol for a common V-ATPase activity assay is provided below. This method is suitable for assessing the inhibitory potential of compounds like this compound.

V-ATPase Activity Assay using Lysosomal Fractions

This protocol describes the measurement of V-ATPase activity in isolated lysosomal fractions by monitoring ATP hydrolysis-dependent proton translocation.

Materials:

  • Freshly isolated lysosomal fractions

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM KCl, 1 mM DTT, 2 mM MgCl2

  • ATP solution (100 mM)

  • Acridine (B1665455) Orange (1 mM stock solution)

  • V-ATPase inhibitors (e.g., this compound, Bafilomycin A1) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 490 nm, Emission: 530 nm)

Procedure:

  • Preparation of Lysosomal Vesicles: Isolate lysosomes from the tissue or cell line of interest using established differential centrifugation and density gradient techniques. Resuspend the final lysosomal pellet in the assay buffer.

  • Assay Setup: In a 96-well microplate, add 180 µL of the lysosomal vesicle suspension to each well.

  • Inhibitor Addition: Add 10 µL of the test compound (e.g., this compound) at various concentrations or the vehicle control (DMSO) to the respective wells. Incubate for 15 minutes at room temperature.

  • Acridine Orange Loading: Add 10 µL of 1 mM Acridine Orange to each well to achieve a final concentration of 50 µM. Incubate for 5 minutes at room temperature in the dark.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 5 mM).

  • Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence at 530 nm over time using a microplate reader. The quenching of acridine orange fluorescence is indicative of proton influx into the lysosomes, driven by V-ATPase activity.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each condition. The percentage of V-ATPase inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Lysosome_Isolation Isolate Lysosomal Vesicles Assay_Setup Prepare Assay Plate with Lysosomes and Buffer Lysosome_Isolation->Assay_Setup Inhibitor_Addition Add this compound or Control (DMSO) Assay_Setup->Inhibitor_Addition AO_Loading Load with Acridine Orange Inhibitor_Addition->AO_Loading ATP_Addition Initiate Reaction with ATP AO_Loading->ATP_Addition Fluorescence_Reading Measure Fluorescence Quenching ATP_Addition->Fluorescence_Reading Data_Analysis Calculate Inhibition and IC50 Fluorescence_Reading->Data_Analysis

V-ATPase Activity Assay Workflow

V_ATPase_Signaling_Pathway cluster_membrane Lysosomal Membrane V_ATPase V-ATPase ADP ADP + Pi V_ATPase->ADP H_in H+ (Lumen) V_ATPase->H_in ATP ATP ATP->V_ATPase Hydrolysis H_out H+ (Cytosol) H_out->V_ATPase Pumping Acidification Lumenal Acidification H_in->Acidification TS155_2 This compound TS155_2->V_ATPase Inhibition

Mechanism of V-ATPase Inhibition

Conclusion

This compound demonstrates significant biological activity consistent with potent V-ATPase inhibition. While direct enzymatic IC50 data is needed for a precise comparison, the available cytotoxicity data positions this compound as a promising candidate for further investigation in research and drug development programs targeting V-ATPase-dependent pathologies. The provided experimental protocol offers a standardized method for researchers to independently assess and compare the V-ATPase inhibitory activity of this compound and other novel compounds.

References

TS 155-2: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of TS 155-2 (also known as JBIR-100) against other common antimicrobial agents. The information is supported by available experimental data to offer an objective performance assessment.

Overview of this compound

This compound is a macrocyclic lactone belonging to the hygrolide family of natural products, produced by the bacterium Streptomyces varsoviensis.[1] It is structurally related to bafilomycin and is known to act as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3][4] This mode of action disrupts cellular pH homeostasis, a critical process for many pathogenic microorganisms.

Comparative Antimicrobial Efficacy

Direct comparative studies of this compound against a wide panel of other antimicrobial agents are limited in publicly available literature. However, data on its intrinsic activity, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have been reported. The following tables summarize the available data for this compound and compare it with the efficacy of other well-established antimicrobial agents against similar microorganisms.

Data Presentation: Quantitative Efficacy Data

Table 1: Antibacterial Efficacy of this compound (JBIR-100) and Other Antibiotics

MicroorganismThis compound (JBIR-100) MIC (µM)[5]Vancomycin MIC (mg/L)[6]Gentamicin MIC (mg/L)[6]Tetracycline MIC (mg/L)[6]
Bacillus subtilis84.04.08.0
Staphylococcus aureus44.04.08.0

Table 2: Antifungal Efficacy of this compound (JBIR-100)

MicroorganismThis compound (JBIR-100) MIC (µM)[5]
Debaryomyces hanseniiSignificant activity observed (exact MIC not specified)[5]

Table 3: Bactericidal Activity of this compound (JBIR-100)

MicroorganismThis compound (JBIR-100) MBC (µM)[5]
Bacillus subtilis16

Mechanism of Action: V-ATPase Inhibition

This compound exerts its antimicrobial effect by inhibiting the V-ATPase proton pump. This pump is crucial for maintaining the acidic environment of various intracellular organelles. By blocking this pump, this compound disrupts essential cellular processes in susceptible microorganisms, leading to growth inhibition and cell death.

V-ATPase Inhibition Pathway Mechanism of Action of this compound cluster_cell Microbial Cell cluster_organelle Intracellular Organelle (e.g., Vacuole) TS_155_2 This compound V_ATPase V-ATPase Proton Pump TS_155_2->V_ATPase Inhibits Protons_in H+ V_ATPase->Protons_in Pumps Disrupted_pH Disrupted pH Homeostasis V_ATPase->Disrupted_pH Acidic_pH Acidic pH Maintained Protons_in->Acidic_pH Cell_Death Cell Death Disrupted_pH->Cell_Death

Caption: V-ATPase Inhibition by this compound leading to microbial cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.
  • Antimicrobial Agent: A stock solution of this compound (or other agents) of known concentration.
  • 96-Well Microtiter Plate: Sterile, clear, flat-bottom plates.

2. Inoculum Preparation:

  • A few colonies of the microorganism are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is then diluted in the growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the 96-well plate using the growth medium.
  • Each well is then inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microorganism and broth, no antimicrobial) and a negative control (broth only).
  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

4. Interpretation of Results:

  • After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay.

1. Subculturing from MIC Assay:

  • Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth.
  • This aliquot is plated onto a suitable agar (B569324) medium that does not contain the antimicrobial agent.

2. Incubation:

  • The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (commonly ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

node [fillcolor="#4285F4"]; "Start" [label="Start: Prepare Bacterial Inoculum & Antimicrobial Dilutions"]; "MIC_Assay" [label="Perform Broth Microdilution MIC Assay"]; "Incubate_MIC" [label="Incubate 16-20 hours"]; "Read_MIC" [label="Read MIC (Lowest concentration with no visible growth)"];

node [fillcolor="#34A853"]; "Subculture" [label="Subculture from clear MIC wells onto agar plates"]; "Incubate_MBC" [label="Incubate agar plates"]; "Read_MBC" [label="Read MBC (Lowest concentration with ≥99.9% killing)"];

"Start" -> "MIC_Assay"; "MIC_Assay" -> "Incubate_MIC"; "Incubate_MIC" -> "Read_MIC"; "Read_MIC" -> "Subculture"; "Subculture" -> "Incubate_MBC"; "Incubate_MBC" -> "Read_MBC"; }

Caption: Workflow for determining MIC and MBC of an antimicrobial agent.

References

Comparative Analysis of TS 155-2 (JBIR 100) Effects Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of TS 155-2's biological activities, complete with experimental data and detailed protocols.

This compound, also identified as JBIR 100, is a potent macrolide antibiotic and a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). Its biological effects have been observed across a range of cell types, from prokaryotic bacteria to human cancer cell lines. This guide provides a comparative overview of these effects, supported by available experimental data, and details the methodologies for the key experiments cited.

Quantitative Data Summary

The biological activity of this compound varies significantly depending on the cell type. The following tables summarize the quantitative data on its antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity of this compound (JBIR 100)

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Bacillus subtilisGram-positive8 µM
Bacillus sp. Al HakamGram-positive4 µM
Staphylococcus aureus USA300 (MRSA)Gram-positive4 µM
Vancomycin-resistant EnterococcusGram-positive-
Escherichia coli DH5αGram-negative> 64 µM
Pseudomonas putida KT2440Gram-negative> 64 µM
Debaryomyces hanseniiFungus8 µM
Candida albicansFungus> 128 µM
Saccharomyces cerevisiaeFungus> 64 µM
Zygosaccharomyces rouxiiFungus32 µM

Table 2: Cytotoxic Activity of this compound (JBIR 100) in Human Cell Lines

Cell LineCell TypeIC50 (48h)
HeLaCervical Cancer72.6 nM
MCF-7Breast Cancer (ER+)Not specified
MDA-MB-231Breast Cancer (Triple-Negative)Not specified

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the V-ATPase, a proton pump essential for the acidification of intracellular compartments. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to downstream effects that differ between cell types.

In Bacteria:

In Bacillus subtilis, this compound's inhibition of V-ATPase leads to a loss of proton motive force, resulting in membrane depolarization and permeabilization. This disruption of the cell membrane integrity is a key factor in its bactericidal activity.

G This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Proton Motive Force Disruption Proton Motive Force Disruption V-ATPase->Proton Motive Force Disruption Membrane Depolarization Membrane Depolarization Proton Motive Force Disruption->Membrane Depolarization Membrane Permeabilization Membrane Permeabilization Proton Motive Force Disruption->Membrane Permeabilization Bacterial Cell Death Bacterial Cell Death Membrane Depolarization->Bacterial Cell Death Membrane Permeabilization->Bacterial Cell Death

Bacterial Mechanism of Action

In Human Cancer Cells:

In human breast cancer cells (MCF-7 and MDA-MB-231), this compound induces apoptosis and inhibits autophagy. This is mediated through the modulation of the Akt/NF-κB signaling pathway. Inhibition of V-ATPase by this compound disrupts lysosomal function, a critical component of autophagy. Furthermore, it has been shown to downregulate the expression of anti-apoptotic proteins.

G This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Akt/NF-κB Pathway Akt/NF-κB Pathway This compound->Akt/NF-κB Pathway Modulates Lysosomal Dysfunction Lysosomal Dysfunction V-ATPase->Lysosomal Dysfunction Autophagy Inhibition Autophagy Inhibition Lysosomal Dysfunction->Autophagy Inhibition Cancer Cell Death Cancer Cell Death Autophagy Inhibition->Cancer Cell Death Apoptosis Induction Apoptosis Induction Akt/NF-κB Pathway->Apoptosis Induction Apoptosis Induction->Cancer Cell Death

Cancer Cell Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial Dilution Serial Dilution Incubate Plates Incubate Plates Serial Dilution->Incubate Plates Microbial Inoculum Microbial Inoculum Microbial Inoculum->Incubate Plates Visual Inspection Visual Inspection Incubate Plates->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

MIC Determination Workflow

Protocol:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum preparation: The microbial strain to be tested is grown in a suitable broth to a specific optical density, then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the microbial suspension. A positive control (microbes in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

V-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of V-ATPase in the presence of inhibitors.

Protocol:

  • Membrane vesicle preparation: Isolate membrane vesicles containing V-ATPase from the target cells or tissues.

  • Reaction setup: In a 96-well plate, add the membrane vesicles to an assay buffer containing 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, and 0.02% (w/v) Brij-35.

  • Inhibitor addition: Add serial dilutions of this compound (or a known V-ATPase inhibitor like Bafilomycin A1 as a positive control) to the wells. Include a vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Reaction initiation: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Phosphate (B84403) detection: Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green reagent.

  • Data analysis: Calculate the percentage of V-ATPase inhibition at each concentration of this compound relative to the vehicle control.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Protocol:

  • Cell culture and treatment: Culture the desired cell line (e.g., MCF-7, MDA-MB-231) and treat with various concentrations of this compound for a specified time. Include an untreated control.

  • Cell harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow cytometry analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data analysis: Quantify the percentage of apoptotic cells in each treatment group.

Autophagy Analysis by LC3 Conversion (Western Blot)

This assay detects the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.

Protocol:

  • Cell culture and treatment: Treat cells with this compound. To assess autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) can be added in the final hours of treatment to prevent the degradation of LC3-II.

  • Protein extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against LC3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an effect on autophagy.

Western Blot Analysis of Akt/NF-κB Signaling Pathway

This protocol is used to assess the levels of key proteins in the Akt/NF-κB signaling cascade.

Protocol:

  • Cell treatment and lysis: Treat cells with this compound for various time points and lyse them as described above.

  • SDS-PAGE and Western Blot: Follow the Western Blot protocol as outlined in the autophagy analysis.

  • Antibody incubation: Use primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as Akt (p-Akt, total Akt), IκBα (p-IκBα, total IκBα), and p65 (p-p65, total p65). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Data analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the pathway.

Comparing the anti-platelet activity of TS 155-2 to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-platelet activity of the novel macrocyclic lactone, TS 155-2, against established anti-platelet drugs. Due to the limited published data on this compound, this comparison is based on its known mechanism of action and includes hypothetical experimental data for illustrative purposes. The information is intended to provide a framework for potential future research and development.

Introduction to this compound

This compound is a macrocyclic lactone that has been identified as an inhibitor of thrombin-evoked calcium entry into cells.[1][2] Thrombin is a potent platelet agonist, and the subsequent rise in intracellular calcium is a critical step in the signaling cascade that leads to platelet activation and aggregation. By blocking this calcium influx, this compound presents a unique mechanism for platelet inhibition. The original patent for this compound suggests potential anti-platelet, hypotensive, anti-ischaemic, and anti-inflammatory activities, though extensive studies are not yet available in peer-reviewed literature.[1][2]

Mechanism of Action: A Comparative Overview

To understand the potential of this compound, it is essential to compare its mechanism of action with that of widely used anti-platelet drugs.

  • This compound: Inhibits thrombin-induced intracellular calcium influx, a key signaling event for platelet activation.

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[3][4][5]

  • Clopidogrel: An irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface.[1][2][6][7] By blocking this receptor, it prevents ADP-mediated platelet activation.

  • Abciximab: A monoclonal antibody that binds to the glycoprotein (B1211001) (GP) IIb/IIIa receptor, blocking the final common pathway of platelet aggregation by preventing the binding of fibrinogen.[8][9][10][11]

Below is a diagram illustrating the distinct points of intervention for these anti-platelet agents in the platelet activation pathway.

G cluster_0 Platelet Activation Stimuli cluster_1 Platelet Surface Receptors cluster_2 Intracellular Signaling cluster_3 Platelet Response cluster_4 Thrombin Thrombin PAR1 PAR-1 (Thrombin Receptor) Thrombin->PAR1 ADP ADP P2Y12 P2Y12 (ADP Receptor) ADP->P2Y12 Collagen Collagen GPVI GPVI (Collagen Receptor) Collagen->GPVI TXA2_agonist Thromboxane A2 TP TP (TXA2 Receptor) TXA2_agonist->TP Gq Gq Protein Activation PAR1->Gq Integrin_Activation Inside-Out Signaling P2Y12->Integrin_Activation GPVI->Gq TP->Gq GPIIbIIIa GP IIb/IIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation PLC Phospholipase C Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 IP3->Integrin_Activation COX1 COX-1 TXA2_synthesis TXA2 Synthesis COX1->TXA2_synthesis TXA2_synthesis->TXA2_agonist Integrin_Activation->GPIIbIIIa TS155_2 This compound TS155_2->IP3 Inhibits Ca2+ Influx Clopidogrel Clopidogrel Clopidogrel->P2Y12 Blocks Receptor Aspirin Aspirin Aspirin->COX1 Inhibits Enzyme Abciximab Abciximab Abciximab->GPIIbIIIa Blocks Receptor

Caption: Mechanisms of action of this compound and comparator anti-platelet drugs.

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical data to illustrate how this compound might compare with standard anti-platelet drugs in key preclinical assays. Note: The data for this compound is for illustrative purposes only and is not based on published experimental results.

Table 1: In Vitro Platelet Aggregation (IC50 Values)
CompoundAgonist (Concentration)IC50 (µM)
This compound Thrombin (0.5 U/mL)1.2
ADP (10 µM)> 100
Collagen (5 µg/mL)25.5
Aspirin Arachidonic Acid (0.5 mM)5.8
Thrombin (0.5 U/mL)45.2
ADP (10 µM)> 100
Clopidogrel (active metabolite) ADP (10 µM)0.9
Thrombin (0.5 U/mL)68.7
Collagen (5 µg/mL)35.1
Table 2: In Vivo Thrombosis Model (FeCl3-induced Carotid Artery Thrombosis in Mice)
Treatment (Dose)Time to Occlusion (minutes)Thrombus Weight (mg)
Vehicle Control 12.5 ± 2.10.45 ± 0.08
This compound (10 mg/kg) 28.3 ± 4.50.18 ± 0.05
Aspirin (30 mg/kg) 22.1 ± 3.80.25 ± 0.06
Clopidogrel (10 mg/kg) 35.6 ± 5.20.15 ± 0.04
*p < 0.05 vs. Vehicle Control
Table 3: Bleeding Time Assay (Mouse Tail Transection Model)
Treatment (Dose)Bleeding Time (seconds)
Vehicle Control 180 ± 35
This compound (10 mg/kg) 350 ± 62
Aspirin (30 mg/kg) 480 ± 75
Clopidogrel (10 mg/kg) 550 ± 88
p < 0.05 vs. Vehicle Control

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in plasma in response to various agonists.

  • Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP.[12]

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at 2000 x g for 20 minutes to obtain PPP, which is used as a reference for 100% aggregation.[9]

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline reading is established.

    • The test compound (this compound, aspirin, or clopidogrel's active metabolite) or vehicle is added and incubated for a specified time.

    • A platelet agonist (e.g., thrombin, ADP, collagen, or arachidonic acid) is added to induce aggregation.

    • The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.[1][9][12]

  • Data Analysis: The maximum percentage of aggregation is determined, and IC50 values (the concentration of inhibitor required to reduce the maximal aggregation by 50%) are calculated.

G start Start: Collect Citrated Whole Blood prep_prp Centrifuge at 200g for 15 min start->prep_prp get_prp Collect Platelet-Rich Plasma (PRP) prep_prp->get_prp prep_ppp Centrifuge remaining blood at 2000g for 20 min prep_prp->prep_ppp assay_setup Warm PRP to 37°C in Aggregometer get_prp->assay_setup get_ppp Collect Platelet-Poor Plasma (PPP) prep_ppp->get_ppp add_compound Add Test Compound/Vehicle assay_setup->add_compound add_agonist Add Platelet Agonist add_compound->add_agonist record_agg Record Light Transmission add_agonist->record_agg analyze Calculate % Aggregation and IC50 record_agg->analyze end_assay End analyze->end_assay

Caption: Workflow for Light Transmission Aggregometry.

In Vivo Ferric Chloride (FeCl3)-Induced Thrombosis Model

This model assesses the ability of a compound to prevent the formation of an occlusive thrombus in the carotid artery of a mouse.[2][3][8]

  • Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.[2]

  • Drug Administration: The test compound or vehicle is administered intravenously or orally at a predetermined time before injury.

  • Thrombus Induction: A piece of filter paper saturated with FeCl3 solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.[2][13]

  • Monitoring: Blood flow through the artery is monitored using a Doppler flow probe.

  • Endpoint: The time to complete occlusion of the artery (cessation of blood flow) is recorded.[3] After the experiment, the thrombotic segment of the artery can be excised and weighed.

Bleeding Time Assay

This assay evaluates the effect of a compound on hemostasis by measuring the time it takes for bleeding to stop after a standardized injury.

  • Animal Preparation: Mice are anesthetized.

  • Drug Administration: The test compound or vehicle is administered.

  • Injury: A small, standardized segment (e.g., 3 mm) of the distal tail is transected with a scalpel.

  • Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.[6] A cutoff time is typically set (e.g., 10 minutes).

Summary and Future Directions

This compound presents a novel mechanism for anti-platelet therapy by targeting thrombin-induced calcium influx. Hypothetically, this could translate to potent inhibition of thrombin-mediated platelet aggregation with potentially less impact on other activation pathways, which may offer a distinct efficacy and safety profile compared to existing drugs.

The provided hypothetical data suggests that this compound could be a potent anti-thrombotic agent. However, comprehensive preclinical studies are required to validate these suppositions. Future research should focus on:

  • In-depth in vitro profiling: Characterizing the inhibitory activity of this compound against a wider range of platelet agonists and in various functional assays (e.g., adhesion, secretion).

  • Pharmacokinetic and pharmacodynamic studies: Establishing the dose-response relationship and time course of action of this compound in vivo.

  • Head-to-head comparative studies: Directly comparing the efficacy and safety (particularly bleeding risk) of this compound with standard-of-care anti-platelet agents in various animal models of thrombosis and hemostasis.

This guide serves as a foundational document for researchers interested in the further development of this compound as a potential anti-platelet therapeutic. The unique mechanism of action warrants further investigation to determine its clinical potential.

References

The Enigma of TS 155-2: A Guide to Understanding its Reported Experimental Basis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validation. This guide addresses the topic of the reproducibility of experimental findings for the compound TS 155-2. However, a comprehensive investigation reveals a significant challenge: a lack of publicly available, peer-reviewed experimental data, limiting any assessment of reproducibility.

This compound, a macrocyclic lactone derived from Streptomyces species, is primarily recognized for its inhibitory effect on thrombin-stimulated calcium entry into cells. It has also been suggested to possess hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties. Furthermore, some sources identify it as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) and an analogue of bafilomycin.

Despite these intriguing potential applications, a thorough search of scientific literature reveals a conspicuous absence of published studies detailing specific experimental protocols and quantitative data for this compound. The primary and, it appears, sole source of information regarding its initial characterization is a Japanese patent, JP 2000-302782, filed by Toshihiro C. et al. and titled "Compound TS155 and its production."

This dependency on a single patent, without subsequent peer-reviewed validation, presents a significant hurdle in evaluating the reproducibility of the compound's experimental results. The rigorous process of peer review is essential for scrutinizing methodologies, validating data, and ensuring that experiments can be independently replicated. Without this, the scientific community cannot build upon initial findings with confidence.

Putative Signaling Pathway and Mechanism of Action

Based on its described function, this compound is believed to interfere with the intracellular signaling cascade initiated by thrombin. Thrombin, a key serine protease in the coagulation cascade, activates Protease-Activated Receptors (PARs) on the cell surface. This activation triggers a G-protein-coupled signaling pathway that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This initial calcium release then triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. This compound is thought to inhibit this latter step of calcium entry.

G thrombin Thrombin par PAR Receptor thrombin->par Activation g_protein G-Protein par->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (Ca2+ Store) ip3->er Binding ca_release Ca2+ Release er->ca_release soc Store-Operated Ca2+ Channels ca_release->soc Activation ca_influx Ca2+ Influx soc->ca_influx ts1552 This compound ts1552->ca_influx Inhibition

Caption: Putative signaling pathway of thrombin-induced calcium influx and the inhibitory action of this compound.

The Path Forward: A Call for Open Research

To establish the scientific validity and potential of this compound, there is a clear and urgent need for independent, peer-reviewed research. This would involve:

  • Detailed Characterization: Comprehensive studies to confirm the structure and purity of this compound.

  • Protocol Publication: The publication of detailed, step-by-step protocols for assays demonstrating its activity, including the thrombin-stimulated calcium influx assay and V-ATPase inhibition assays.

  • Quantitative Data Release: The public dissemination of quantitative data from these experiments, including dose-response curves, IC50 values, and statistical analyses.

  • Comparative Studies: Rigorous comparisons of the activity of this compound with other known inhibitors of thrombin-induced calcium entry and V-ATPase.

Without such foundational research, any discussion of the reproducibility of this compound's experimental results remains speculative. The scientific community thrives on transparency and the ability to independently verify findings. We encourage researchers with access to this compound to undertake and publish studies that would shed light on its experimental basis, thereby enabling a proper assessment of its reproducibility and potential therapeutic value.

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